molecular formula C8H6BrClO3 B3079748 Methyl 3-bromo-5-chloro-4-hydroxybenzoate CAS No. 107356-01-4

Methyl 3-bromo-5-chloro-4-hydroxybenzoate

Cat. No.: B3079748
CAS No.: 107356-01-4
M. Wt: 265.49 g/mol
InChI Key: VWBVKTLKVPLPTE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chloro-4-hydroxybenzoate is a useful research compound. Its molecular formula is C8H6BrClO3 and its molecular weight is 265.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-bromo-5-chloro-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-chloro-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-5-chloro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBVKTLKVPLPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-bromo-5-chloro-4-hydroxybenzoate CAS 4068-71-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3-bromo-5-chloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Versatile Halogenated Phenolic Ester

Methyl 3-bromo-5-chloro-4-hydroxybenzoate, identified by CAS number 4068-71-7, is a polysubstituted aromatic compound of significant interest to the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—a phenolic hydroxyl, a methyl ester, and two distinct halogens (bromine and chlorine) ortho and meta to the hydroxyl group—makes it a highly valuable and versatile building block. The electron-withdrawing nature of the halogens and the ester group acidifies the phenolic proton and deactivates the aromatic ring, while the hydroxyl and ester moieties provide reactive handles for a wide array of chemical transformations. This guide offers a comprehensive overview of its properties, a proposed synthetic pathway, reactivity profile, and potential applications, grounded in established chemical principles and available data.

Chemical Identity and Core Properties

The fundamental identity of this compound is established by its unique structural and molecular identifiers.

Structure and Identifiers

The arrangement of substituents on the benzene ring is key to its chemical behavior.

Caption: Chemical Structure of Methyl 3-bromo-5-chloro-4-hydroxybenzoate.

Physicochemical Data Summary

The known and predicted properties of the compound are summarized below. These characteristics are essential for planning experiments, including selecting appropriate solvent systems and reaction conditions.

PropertyValueSource
CAS Number 107356-01-4[1]
Molecular Formula C₈H₆BrClO₃[1]
Molecular Weight 265.49 g/mol [1]
Physical Form Solid, powder
Melting Point 120-122 °C
Purity Typically ≥96%[1]
InChI 1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
InChIKey VWBVKTLKVPLPTE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)Br)O)Cl[2]
Predicted XlogP 2.7[2]

Spectroscopic Profile

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for reliable prediction of its spectroscopic characteristics. Researchers should expect the following features.

  • ¹H NMR: The proton NMR spectrum would be expected to show two singlets in the aromatic region (likely between 7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons. A singlet around 3.9 ppm would represent the methyl ester protons. A broad singlet, exchangeable with D₂O, would correspond to the phenolic hydroxyl proton; its chemical shift would be highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR would display eight distinct signals. The carbonyl carbon of the ester would appear significantly downfield (around 165 ppm). Six signals would be present in the aromatic region (approx. 110-160 ppm), and a signal around 52 ppm would correspond to the methoxy carbon.[3]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the phenol (approx. 3200-3500 cm⁻¹), a sharp C=O stretch from the ester carbonyl (approx. 1700-1730 cm⁻¹), C-O stretching bands (approx. 1200-1300 cm⁻¹), and various C-H and C=C aromatic stretches. The presence of halogen substituents (C-Br, C-Cl) would result in absorptions in the fingerprint region (<1000 cm⁻¹).[4][5]

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a cluster of peaks for the molecular ion and fragments containing these halogens. Predicted m/z values for common adducts include [M+H]⁺ at 264.92616 and [M-H]⁻ at 262.91160.[2]

Synthesis and Reactivity

Proposed Synthetic Pathway: Fischer-Speier Esterification

While specific literature on the synthesis of CAS 4068-71-7 is scarce, a logical and robust method can be derived from well-established protocols for analogous compounds, such as the synthesis of methyl 3-bromo-4-hydroxybenzoate.[6][7] The most direct approach is the Fischer-Speier esterification of the corresponding carboxylic acid, 3-bromo-5-chloro-4-hydroxybenzoic acid.

The causality behind this choice is compelling: the reaction is typically high-yielding, utilizes inexpensive and readily available reagents (methanol and a strong acid catalyst), and the workup procedure is straightforward. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Proposed Fischer Esterification Workflow for Synthesis.

Experimental Protocol (Exemplary)

This protocol is a self-validating system; the success of each step can be confirmed before proceeding.

  • Reaction Setup: To a stirred solution of 3-bromo-5-chloro-4-hydroxybenzoic acid (1.0 eq) in excess methanol (acting as both solvent and reagent, e.g., 5-10 mL per gram of acid), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) at room temperature.

    • Causality: The excess methanol drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle. Sulfuric acid is the proton source essential for catalysis.[8]

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 65°C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

    • Trustworthiness: TLC allows for visual confirmation of the consumption of the more polar starting material (carboxylic acid) and the appearance of the less polar product (methyl ester).

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate.

    • Causality: Ethyl acetate is an effective solvent for the ester product and is immiscible with water, facilitating the subsequent aqueous workup.

  • Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine.

    • Causality: The NaHCO₃ wash is critical for neutralizing the sulfuric acid catalyst and removing any unreacted carboxylic acid starting material by converting it to its water-soluble sodium salt. The brine wash helps to remove residual water from the organic layer.[7]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (If Necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) to afford the final product in high purity.

Chemical Reactivity

The molecule's reactivity is governed by its three key functional groups:

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can undergo O-alkylation or O-acylation.

  • Aromatic Ring: The ring is electron-deficient due to the three electron-withdrawing groups (-COOCH₃, -Br, -Cl). This deactivates the ring towards further electrophilic aromatic substitution.

  • Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[9]

Applications in Drug Development and Research

Substituted benzoic acids and their esters are foundational scaffolds in medicinal chemistry.[10][11] Methyl 3-bromo-5-chloro-4-hydroxybenzoate is not an end-product therapeutic but rather a crucial intermediate or "building block" for constructing more complex and biologically active molecules.[10]

Its utility stems from the ability to selectively modify its functional groups:

  • The phenolic hydroxyl can be converted into an ether or ester linkage, serving as a key connection point in the synthesis of larger molecules, such as potential enzyme inhibitors or receptor ligands.[12]

  • The methyl ester can be hydrolyzed back to a carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many pharmaceuticals.

  • The halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds to build molecular complexity.

Caption: Role as a Building Block in a Drug Discovery Workflow.

Safety and Handling

As a laboratory chemical, Methyl 3-bromo-5-chloro-4-hydroxybenzoate must be handled with appropriate precautions.

GHS Hazard Classification
Hazard ClassStatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Damage/Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)
STOT - Single Exposure H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Handling and Storage
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves (chemical-resistant), safety goggles or a face shield, and a lab coat.[9]

  • Handling: Avoid breathing dust.[14] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[9]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.

First Aid Measures
  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14]

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

References

  • Chemsrc. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1. [Link]

  • Bentham Science Publisher. Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. [Link]

  • PubChemLite. Methyl 3-bromo-5-chloro-4-hydroxybenzoate (C8H6BrClO3). [Link]

  • SpectraBase. 3-Bromo-5-chloro-4-hydroxybenzaldehyde. [Link]

  • Rsc.org. Supporting Information for Esterification of carboxylic acids. [Link]

  • PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • EGUsphere. S1. Materials and reagents. [Link]

  • MilliporeSigma. Methyl 3-bromo-4-chloro-5-hydroxybenzoate. [Link]

  • Google Patents.
  • healthychemical. Applications of Pharmaceutical-grade Sodium Benzoate. [Link]

  • PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. [Link]

  • Healthy Supplies. Pharmaceutical Applications and Benefits of Sodium Benzoate in Medicine. [Link]

  • NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]

  • PubChem. 3-Bromo-5-chloro-4-hydroxybenzoic acid. [Link]

  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. [Link]

  • Matrix Fine Chemicals. METHYL 5-BROMO-2-HYDROXYBENZOATE | CAS 4068-76-2. [Link]

  • PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]

Sources

An In-depth Technical Guide to Methyl 3-bromo-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of methyl 3-bromo-5-chloro-4-hydroxybenzoate, a halogenated aromatic compound of significant interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, a robust synthetic pathway, and its potential as a versatile intermediate in the synthesis of complex chemical entities.

Introduction and Strategic Importance

Methyl 3-bromo-5-chloro-4-hydroxybenzoate belongs to the class of substituted benzoic acid esters. Its chemical architecture, featuring a polysubstituted benzene ring with four distinct functional groups—a hydroxyl, a methyl ester, a bromine atom, and a chlorine atom—makes it a highly valuable and versatile building block in organic synthesis. The precise arrangement of these groups offers multiple, orthogonal reaction sites, enabling chemists to perform selective modifications. This strategic utility is particularly relevant in the construction of novel pharmaceutical agents and other bioactive compounds, where the introduction of halogens and phenolic moieties can significantly influence pharmacological properties such as binding affinity, metabolic stability, and membrane permeability. This guide serves to elucidate the foundational chemical principles of this compound, providing the technical insights necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a molecule are fundamental to its reactivity and application. Methyl 3-bromo-5-chloro-4-hydroxybenzoate is a crystalline solid under standard conditions.[1] The core of the molecule is a benzene ring substituted at positions 1, 3, 4, and 5. The key to its utility lies in the electronic effects of its substituents: the electron-donating hydroxyl group and the electron-withdrawing ester, bromo, and chloro groups, which collectively modulate the reactivity of the aromatic ring.

Table 1: Physicochemical Properties of Methyl 3-bromo-5-chloro-4-hydroxybenzoate

PropertyValueSource(s)
IUPAC Name methyl 3-bromo-5-chloro-4-hydroxybenzoatePubChem
CAS Number 107356-01-4[1][2]
Molecular Formula C₈H₆BrClO₃[2][3]
Molecular Weight 265.49 g/mol [1][2]
Physical Form Powder / Solid[1]
Melting Point 120-122 °C[1]
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Br)O)Cl[3]
InChI Key VWBVKTLKVPLPTE-UHFFFAOYSA-N[1][3]

Synthesis Pathway: Esterification of 3-bromo-5-chloro-4-hydroxybenzoic acid

While various synthetic routes can be conceptualized, the most direct and reliable method for preparing methyl 3-bromo-5-chloro-4-hydroxybenzoate is through the Fischer esterification of its corresponding carboxylic acid precursor, 3-bromo-5-chloro-4-hydroxybenzoic acid. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis, valued for its high efficiency and atom economy. The causality behind this choice is clear: the reaction is typically high-yielding and the purification of the resulting ester is straightforward, often involving simple extraction and recrystallization, thereby avoiding complex chromatographic methods. This self-validating system ensures a reliable supply of the target compound.

Experimental Protocol: Fischer Esterification

This protocol is based on established methodologies for the esterification of substituted hydroxybenzoic acids.[4][5]

  • Reaction Setup: To a solution of 3-bromo-5-chloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reactant, approx. 5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.05-0.1 eq) dropwise at room temperature.

  • Heating: Equip the reaction flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting carboxylic acid spot indicates reaction completion (typically 4-16 hours).

  • Workup - Quenching and Extraction: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Workup - Phase Separation: Remove the bulk of the methanol under reduced pressure. Dilute the remaining residue with ethyl acetate and water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the isolated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to afford methyl 3-bromo-5-chloro-4-hydroxybenzoate as a pure crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-bromo-5-chloro-4-hydroxybenzoic acid Process Reflux (65-70°C, 4-16h) Start->Process Reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) Reagents->Process Workup Neutralization (NaHCO3) Extraction (Ethyl Acetate) Process->Workup Reaction Completion Purification Recrystallization Workup->Purification Crude Product Product Methyl 3-bromo-5-chloro-4-hydroxybenzoate Purification->Product Pure Product

Caption: Fischer esterification of the parent acid to yield the target ester.

Spectroscopic and Analytical Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, its structure allows for the accurate prediction of its key spectroscopic features based on well-established principles.

Table 2: Predicted Spectroscopic Data for Methyl 3-bromo-5-chloro-4-hydroxybenzoate

TechniqueExpected Features
¹H NMR - Singlet (~3.9 ppm, 3H): Methyl ester protons (-OCH₃). - Singlet (~7.8-8.0 ppm, 2H): Two equivalent aromatic protons. - Broad Singlet (variable, ~5-6 ppm): Phenolic hydroxyl proton (-OH), exchangeable with D₂O.
¹³C NMR - ~52 ppm: Methyl ester carbon (-OCH₃). - ~120-155 ppm: Six distinct signals for the aromatic carbons, with carbons bearing halogens and oxygen showing characteristic shifts. - ~165 ppm: Carbonyl carbon of the ester group (C=O).
IR Spectroscopy - ~3200-3500 cm⁻¹ (broad): O-H stretching of the phenolic group. - ~1700-1725 cm⁻¹ (strong): C=O stretching of the ester carbonyl. - ~1200-1300 cm⁻¹: C-O stretching. - ~1000-1100 cm⁻¹: C-O stretching. - Below 800 cm⁻¹: C-Br and C-Cl stretching vibrations.
Mass Spectrometry - Predicted [M+H]⁺: 264.92616 m/z.[3] - Isotopic Pattern: A characteristic pattern due to the presence of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.₃%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%) isotopes.

Applications in Research and Drug Development

Halogenated phenolic compounds are prevalent motifs in medicinal chemistry. While specific, documented applications of methyl 3-bromo-5-chloro-4-hydroxybenzoate are emerging, its structural analogues serve as crucial intermediates in synthesizing a wide array of therapeutic agents.[6][7]

The strategic value of this molecule lies in its potential for derivatization:

  • The Phenolic Hydroxyl Group: Can be alkylated or acylated to introduce diverse side chains or can participate in reactions like the Williamson ether synthesis.

  • The Ester Group: Can be hydrolyzed back to the carboxylic acid for amide coupling or reduced to a primary alcohol for further transformations.

  • The Halogen Atoms (Br and Cl): Serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.

This multi-functionality makes it an ideal scaffold for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. Methyl 3-bromo-5-chloro-4-hydroxybenzoate should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]

References

  • PubChem. (n.d.). Methyl 3-bromo-5-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

  • Nie, H. Y., et al. (2010). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o115. Retrieved from [Link]

Sources

Technical Safety & Handling Guide: Methyl 3-bromo-5-chloro-4-hydroxybenzoate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: Methyl 3-bromo-5-chloro-4-hydroxybenzoate (CAS: 107356-01-4)

Executive Summary & Synthetic Context

In modern drug discovery and active pharmaceutical ingredient (API) synthesis, halogenated aromatic building blocks are indispensable. Methyl 3-bromo-5-chloro-4-hydroxybenzoate is a highly functionalized intermediate prized for its orthogonal reactivity. Featuring a phenolic hydroxyl group, an ester moiety, and two distinct halogens (bromine and chlorine), it allows for highly selective, sequential cross-coupling reactions.

However, this dense functionalization directly dictates its toxicological profile. As a Senior Application Scientist, I approach safety not as a checklist, but as a mechanistic consequence of molecular structure. This whitepaper decodes the Safety Data Sheet (SDS) parameters for this compound, explaining the causality behind its hazards and providing self-validating protocols for its safe integration into your synthetic workflows.

Physicochemical Profiling & Structural Implications

Understanding the physical properties of Methyl 3-bromo-5-chloro-4-hydroxybenzoate is critical for predicting its behavior in both synthetic environments and biological exposure scenarios.

Table 1: Quantitative Physicochemical and Hazard Data

ParameterValue / Description
CAS Number 107356-01-4
Molecular Formula C8H6BrClO3
Molecular Weight 265.49 g/mol
Physical State Solid (Powder)
Melting Point 120 - 122 °C
Storage Conditions Room Temperature (RT), Dry, Sealed
GHS Signal Word Warning
Hazard Codes H302, H315, H319, H335

Data aggregated from standardized SDS parameters[1][2].

The Causality of the Hazard: Why is this specific compound a severe irritant? The answer lies in its electron density. The presence of the highly electron-withdrawing bromine and chlorine atoms ortho and meta to the phenolic hydroxyl group significantly increases the acidity (lowers the pKa) of the phenol compared to unhalogenated analogs. This acidic phenolic proton readily disrupts cellular membranes and denatures local proteins upon contact, driving its classification as a severe eye and skin irritant (H315, H319)[1][2]. Furthermore, the dual halogenation increases the lipophilicity (LogP) of the molecule, enhancing its ability to permeate biological membranes and necessitating stringent dermal protection protocols.

Self-Validating Safety & Handling Protocols

To ensure an E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliant laboratory environment, protocols must be self-validating. You must build verification steps directly into your workflow to confirm that exposure controls are functioning.

Protocol A: Step-by-Step Weighing and Mass Transfer

Objective: Prevent aerosolization and dermal exposure during the handling of the fine powder[2].

  • PPE Selection (Causality-Driven): Don nitrile gloves (minimum 0.11 mm thickness). Do not use latex. Halogenated aromatic compounds can rapidly permeate natural rubber latex, leading to undetected dermal exposure. Wear a fastened lab coat and wrap-around safety goggles[2].

  • Environmental Control: Conduct all weighing inside a calibrated ductless fume hood or a localized exhaust ventilation (LEV) powder weighing station to mitigate the H335 (respiratory irritation) hazard.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and weigh boat. Halogenated powders often hold a static charge; neutralizing this prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

  • Transfer: Transfer the weighed solid into the reaction vessel using a closed-system powder funnel.

  • Self-Validation Step: Visually inspect the weighing area under a handheld UV light (many conjugated aromatics exhibit slight fluorescence) to ensure no micro-spills remain. Wipe down the balance with an isopropanol-soaked lint-free cloth, followed by a dry wipe.

SafeHandling Start Receipt & Storage (Dry, RT, Sealed) PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Weighing Weighing Station (Fume Hood / LEV) PPE->Weighing Transfer Transfer to Vessel (Closed System) Weighing->Transfer Spill Spill Detected? Transfer->Spill Cleanup Neutralize & Absorb (Diatomaceous Earth) Spill->Cleanup Yes Proceed Proceed to Synthesis Spill->Proceed No Cleanup->Proceed

Workflow for the safe handling and exposure control of halogenated benzoates.

Protocol B: Spill Mitigation & Environmental Controls

Objective: Safely neutralize and contain accidental powder or solution spills without generating secondary hazards[2].

  • Evacuation & Assessment: Isolate the spill area. If the spill occurs outside a fume hood, immediately don respiratory protection (N95 or P100 half-mask) to protect against H335 hazards[2].

  • Containment: Surround the spill with an inert, absorbent material such as diatomaceous earth or clean sand. Crucial Insight: Do not use combustible absorbents like sawdust. Halogenated organic compounds can sometimes undergo exothermic reactions with organic matter under specific oxidative conditions.

  • Wetting (If Powder): Gently mist the spilled powder with a 50/50 mixture of water and ethanol. This suppresses dust formation before sweeping.

  • Collection: Use non-sparking plastic tools to scoop the absorbed material into a hazardous waste container explicitly labeled for halogenated organic waste.

  • Self-Validation Step: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidic phenol, followed by a deionized water rinse. Check the pH of the final rinse water with pH paper. Once the paper reads neutral (pH ~7), the decontamination is validated.

Reactivity & Synthetic Applications (Contextualizing the SDS)

Safety does not exist in a vacuum; it must be contextualized by how the chemical is used. In drug discovery, Methyl 3-bromo-5-chloro-4-hydroxybenzoate is utilized for its differential reactivity.

  • Chemoselectivity: The carbon-bromine (C-Br) bond has a significantly lower bond dissociation energy than the carbon-chlorine (C-Cl) bond. Consequently, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) will occur chemoselectively at the bromine position, leaving the chlorine intact for late-stage functionalization.

  • Protection Strategy: The highly acidic phenolic hydroxyl group (the source of the H315/H319 hazards) can poison transition metal catalysts or participate in unwanted side reactions. It is standard practice to protect this phenol (e.g., as a benzyl ether or methoxymethyl ether) prior to coupling. Note: Protecting the phenol effectively eliminates the acute irritation hazard of the intermediate, altering its safety profile for downstream steps.

Reactivity Substrate Methyl 3-bromo-5-chloro- 4-hydroxybenzoate Phenol 1. Phenol Protection (Eliminates H315/H319 Hazard) Substrate->Phenol Coupling 2. Pd-Catalyzed Coupling (Suzuki / Sonogashira) Phenol->Coupling SiteBr Reaction at C-Br Bond (Lower Dissociation Energy) Coupling->SiteBr SiteCl C-Cl Bond Intact (Orthogonal Reactivity) Coupling->SiteCl

Chemoselective reactivity pathway and protection strategy for cross-coupling.

Conclusion

The safe handling of Methyl 3-bromo-5-chloro-4-hydroxybenzoate requires an understanding that extends beyond memorizing GHS codes. By recognizing the causality between its heavily halogenated, phenolic structure and its irritating properties, researchers can implement logical, self-validating safety protocols. Proper PPE selection, static mitigation, and chemoselective synthetic planning ensure both the integrity of the chemical process and the absolute safety of the laboratory personnel.

References

Sources

A Comparative Technical Guide to Methyl 3-bromo-5-chloro-4-hydroxybenzoate and Methyl 3,5-dibromo-4-hydroxybenzoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of two closely related halogenated hydroxybenzoate esters: methyl 3-bromo-5-chloro-4-hydroxybenzoate and methyl 3,5-dibromo-4-hydroxybenzoate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the critical differences in their synthesis, physicochemical properties, spectroscopic signatures, chemical reactivity, and potential biological activities. By understanding these nuances, researchers can make more informed decisions in the selection and application of these versatile chemical building blocks.

Executive Summary: The Significance of Halogen Substitution

At the heart of the distinction between methyl 3-bromo-5-chloro-4-hydroxybenzoate and methyl 3,5-dibromo-4-hydroxybenzoate lies the substitution at the 5-position of the aromatic ring: a chlorine atom versus a bromine atom. This seemingly subtle difference has profound implications for the molecule's electronic properties, steric hindrance, and reactivity, particularly in cross-coupling reactions, which are fundamental in modern synthetic chemistry. Furthermore, the nature of the halogen substituent can significantly influence the biological activity profile of the resulting compounds. This guide will dissect these differences, providing a clear rationale for experimental design and application.

Molecular Structure and Physicochemical Properties: A Comparative Overview

The foundational difference between the two subject compounds is their elemental composition, which in turn dictates their molecular weight and other physical properties.

PropertyMethyl 3-bromo-5-chloro-4-hydroxybenzoateMethyl 3,5-dibromo-4-hydroxybenzoate
CAS Number 107356-01-441727-47-3[1][2]
Molecular Formula C₈H₆BrClO₃C₈H₆Br₂O₃[1]
Molecular Weight 265.49 g/mol 309.94 g/mol [1]
Appearance White to off-white powderWhite to yellow solid[1]
Melting Point 120-122 °C122-125 °C

The similar melting points suggest that the overall crystal packing is not dramatically altered by the substitution of chlorine with bromine. However, the difference in molecular weight is a primary distinguishing feature.

Synthesis Strategies: A Tale of Two Halogenations

The synthesis of both compounds typically starts from the readily available methyl 4-hydroxybenzoate. The key to obtaining the desired product lies in the careful control of halogenating agents and reaction conditions.

Synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate

The dibrominated compound is generally more straightforward to synthesize due to the activating effect of the hydroxyl group, which directs electrophilic substitution to the ortho positions.

G Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 3,5-dibromo-4-hydroxybenzoate Methyl 3,5-dibromo-4-hydroxybenzoate Methyl 4-hydroxybenzoate->Methyl 3,5-dibromo-4-hydroxybenzoate 2 eq. Br₂ Glacial Acetic Acid G cluster_0 Step 1: Monobromination cluster_1 Step 2: Chlorination Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 3-bromo-4-hydroxybenzoate Methyl 3-bromo-4-hydroxybenzoate Methyl 4-hydroxybenzoate->Methyl 3-bromo-4-hydroxybenzoate 1 eq. Br₂ Dichloromethane, Acetic Acid Methyl 3-bromo-5-chloro-4-hydroxybenzoate Methyl 3-bromo-5-chloro-4-hydroxybenzoate Methyl 3-bromo-4-hydroxybenzoate->Methyl 3-bromo-5-chloro-4-hydroxybenzoate SO₂Cl₂ or NCS Acetonitrile G cluster_0 Reactivity in Cross-Coupling Methyl 3,5-dibromo-4-hydroxybenzoate Higher Reactivity (Weaker C-Br bonds) Facile double cross-coupling Facile double cross-coupling Methyl 3,5-dibromo-4-hydroxybenzoate->Facile double cross-coupling Milder conditions Methyl 3-bromo-5-chloro-4-hydroxybenzoate Differential Reactivity (C-Br > C-Cl) Selective cross-coupling at C-Br Selective cross-coupling at C-Br Methyl 3-bromo-5-chloro-4-hydroxybenzoate->Selective cross-coupling at C-Br Orthogonal reactivity Further functionalization at C-Cl Further functionalization at C-Cl Selective cross-coupling at C-Br->Further functionalization at C-Cl Harsher conditions

Sources

Melting point range of methyl 3-bromo-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Melting Point Range of Methyl 3-bromo-5-chloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point range of methyl 3-bromo-5-chloro-4-hydroxybenzoate, a key intermediate in various synthetic pathways. The document outlines the theoretical and practical considerations for the accurate determination of this physical property, emphasizing its significance as a criterion for purity and identity. A detailed, field-proven protocol for melting point determination using the capillary method is presented, along with a discussion on the interpretation of results and potential sources of experimental error. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently assess the quality of methyl 3-bromo-5-chloro-4-hydroxybenzoate in a laboratory setting.

Introduction: The Critical Role of Melting Point in Compound Characterization

In the realm of organic chemistry and drug development, the physical properties of a compound serve as fundamental indicators of its identity and purity. Among these, the melting point is a crucial and readily determinable characteristic for crystalline solids. A sharp and consistent melting point range is a strong indicator of a pure substance, while a broad or depressed melting range typically signifies the presence of impurities.[1] For a compound such as methyl 3-bromo-5-chloro-4-hydroxybenzoate, which may serve as a building block in the synthesis of more complex molecules, ensuring its purity is paramount to the success of subsequent reactions and the quality of the final product.

Methyl 3-bromo-5-chloro-4-hydroxybenzoate is a halogenated aromatic ester with the chemical formula C₈H₆BrClO₃. Its structure, featuring a substituted benzene ring, lends itself to a crystalline solid form at room temperature. The reported melting point for this compound is 120-122 °C [2]. This guide will delve into the methodology for verifying this range and understanding the factors that can influence it.

Theoretical Foundation of Melting Point Depression

The presence of even small amounts of soluble impurities will typically cause a depression in the melting point and a broadening of the melting range.[1] This phenomenon, known as melting point depression, is a colligative property, meaning it depends on the concentration of the solute (impurity) and not its specific identity. From a thermodynamic standpoint, the impurity disrupts the crystal lattice of the solid, requiring less energy (a lower temperature) to break the intermolecular forces holding the molecules together. The melting process also occurs over a wider temperature range as different parts of the mixture melt at different temperatures.

Understanding this principle is essential for the researcher, as it transforms the melting point determination from a simple physical measurement into a powerful analytical tool for assessing purity.

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a small-scale organic solid is the capillary melting point technique.[1] This method offers high accuracy with a minimal amount of sample.

Materials and Apparatus
  • Methyl 3-bromo-5-chloro-4-hydroxybenzoate sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding large crystals)

  • Thermometer (calibrated)

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the methyl 3-bromo-5-chloro-4-hydroxybenzoate sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle to ensure uniform packing in the capillary tube.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample down into the bottom. The packed sample height should be approximately 2-3 mm.[3]

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned so that the bulb is level with the sample in the capillary tube.

  • Melting Point Determination:

    • Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. This will allow for a more precise measurement in the subsequent trial.[3]

    • Accurate Measurement: For an accurate determination, begin heating the apparatus at a slow and steady rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point of 120-122 °C.[3]

    • Record the Melting Range:

      • T₁: The temperature at which the first droplet of liquid is observed.

      • T₂: The temperature at which the entire sample has completely melted and become a clear liquid.

    • The melting point is recorded as the range from T₁ to T₂.

  • Post-Measurement:

    • Allow the apparatus to cool sufficiently before performing another measurement.

    • Dispose of the used capillary tube in a designated glass waste container.

Interpreting the Results
ObservationInterpretation
Sharp melting range (e.g., 121-122 °C) within the expected rangeHigh purity of the methyl 3-bromo-5-chloro-4-hydroxybenzoate sample.
Broad melting range (e.g., 117-121 °C)Presence of impurities.
Depressed and broad melting range (e.g., 115-119 °C)Significant presence of impurities.
No melting, but decomposition (darkening of the sample)The compound decomposes before it melts. This decomposition temperature is also a characteristic property.

Potential Sources of Error and Mitigation Strategies

To ensure the trustworthiness of the obtained melting point range, it is crucial to be aware of potential sources of error and how to mitigate them.

  • Poor Packing of the Capillary Tube: An unevenly packed sample can lead to inefficient heat transfer and a broader melting range. Ensure the sample is tightly packed.

  • Rapid Heating Rate: Heating the sample too quickly near its melting point will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.[3]

  • Thermometer Inaccuracy: An uncalibrated thermometer can lead to systematic errors. Regular calibration against known standards is recommended.

  • Sample Contamination: Ensure all equipment (spatula, mortar, etc.) is clean and dry to avoid cross-contamination.

  • Sublimation: Some compounds may sublime (transition directly from solid to gas) before melting. If this is observed, sealing the capillary tube may be necessary.

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for an accurate melting point determination of methyl 3-bromo-5-chloro-4-hydroxybenzoate.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion A Obtain Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Place in Apparatus E Heat Rapidly (Preliminary) D->E F Heat Slowly (1-2°C/min) near MP D->F If MP known E->F If MP unknown G Observe and Record T1 (First Drop) F->G H Observe and Record T2 (Fully Melted) G->H I Calculate Melting Range (T1 - T2) H->I J Compare to Literature Value (120-122°C) I->J K Assess Purity J->K L High Purity (Sharp Range) K->L Matches M Impure (Broad/Depressed Range) K->M Does not match

Caption: Workflow for determining the melting point of methyl 3-bromo-5-chloro-4-hydroxybenzoate.

Conclusion

The melting point range of methyl 3-bromo-5-chloro-4-hydroxybenzoate is a critical quality attribute that provides valuable information about its identity and purity. By adhering to the detailed protocol outlined in this guide and understanding the theoretical principles, researchers can confidently and accurately determine this physical property. A sharp melting range within the expected 120-122 °C provides a high degree of confidence in the material's suitability for downstream applications in research and development.

References

  • University of Calgary. Melting point determination. [Link]

  • University of Babylon. experiment (1) determination of melting points. [Link]

  • PennWest University. Determination of Melting Point. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

Sources

Methodological & Application

Synthesis of methyl 3-bromo-5-chloro-4-hydroxybenzoate from methyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Synthesis of halogenated building blocks for targeted therapeutics, including Fatty Acid Synthase (FASN) inhibitors.

Executive Summary

The synthesis of highly functionalized aromatic building blocks is a critical foundational step in modern drug discovery. Methyl 3-bromo-5-chloro-4-hydroxybenzoate is a densely substituted phenol derivative utilized in the development of advanced therapeutics, most notably in the synthesis of Fatty Acid Synthase (FASN) inhibitors[1]. FASN is a key metabolic enzyme responsible for de novo lipogenesis (DNL), and its inhibition is a heavily pursued therapeutic strategy for treating Non-Alcoholic Steatohepatitis (NASH) and various oncological disorders[2].

This application note details a highly regioselective, scalable, and robust protocol for the electrophilic bromination of methyl 3-chloro-4-hydroxybenzoate to yield methyl 3-bromo-5-chloro-4-hydroxybenzoate, utilizing a mixed solvent system of glacial acetic acid and dichloromethane.

Mechanistic Insights and Reaction Design

As a self-validating system, the success of this protocol relies on the precise exploitation of electronic directing effects and solvent-mediated electrophile activation.

Regioselectivity (Electronic Directing Effects)

The starting material, methyl 3-chloro-4-hydroxybenzoate, features three substituents on the benzene ring that collectively dictate the site of electrophilic aromatic substitution (EAS):

  • Hydroxyl Group (-OH) at C4: A strongly activating, ortho/para-directing group.

  • Ester Group (-COOCH3) at C1: A deactivating, meta-directing group.

  • Chloro Group (-Cl) at C3: A weakly deactivating, ortho/para-directing group.

Because the strongly activating -OH group dominates the ring's electron density, it dictates the regiochemistry. The para position (C1) is blocked by the ester, and one ortho position (C3) is blocked by the chlorine atom. Therefore, the incoming electrophile is exclusively directed to the remaining ortho position at C5 .

Solvent Causality and Temperature Control

The reaction utilizes a 1:1 mixture of glacial acetic acid (AcOH) and dichloromethane (DCM)[2].

  • Glacial Acetic Acid: Acts as a polar protic medium that hydrogen-bonds with molecular bromine (

    
    ). This interaction polarizes the 
    
    
    
    bond, significantly enhancing its electrophilicity and eliminating the need for a harsh Lewis acid catalyst (such as
    
    
    ).
  • Dichloromethane: Serves as a non-polar co-solvent to maintain the solubility of the starting material and the increasingly lipophilic brominated product, preventing premature precipitation and ensuring a homogeneous reaction.

  • Temperature Gradient: The dropwise addition of bromine is conducted at 0 °C to control the initial exothermic reaction, preventing oxidative degradation of the phenol. Subsequent warming to room temperature provides the kinetic energy required to drive the substitution to completion.

Visualizations

Experimental Workflow

The following diagram illustrates the logical progression of the synthetic protocol, from reagent preparation to final product isolation.

Workflow SM Starting Material Methyl 3-chloro- 4-hydroxybenzoate Solvent Solvent System AcOH / DCM (1:1) SM->Solvent Reagent Bromination Br2 (1.1 eq), 0 °C to RT Solvent->Reagent Quench Quench H2O Reagent->Quench Extract Extraction DCM Quench->Extract Product Target Product Methyl 3-bromo-5-chloro- 4-hydroxybenzoate Extract->Product

Caption: Experimental workflow for the regioselective bromination of methyl 3-chloro-4-hydroxybenzoate.

Biological Rationale

The resulting halogenated building block is crucial for synthesizing FASN inhibitors. The diagram below maps the biological pathway and disease context justifying the synthesis of this compound.

FASN_Pathway Drug Halogenated Building Block (e.g., FASN Inhibitor Precursor) Target Fatty Acid Synthase (FASN) Drug->Target Inhibits Pathway De Novo Lipogenesis (DNL) Target->Pathway Catalyzes Disease1 Hepatic Steatosis (NASH) Pathway->Disease1 Drives Disease2 Tumor Cell Proliferation (Oncology) Pathway->Disease2 Supports

Caption: Biological rationale: FASN inhibition pathway relevant to NASH and oncology.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry and Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMoles (mmol)Function
Methyl 3-chloro-4-hydroxybenzoate 186.591.005.25 g28.2Starting Material
Bromine (

)
159.811.111.6 mL31.27Electrophile
Glacial Acetic Acid 60.05-20 mL-Protic Solvent / Activator
Dichloromethane (DCM) 84.93-20 mL-Co-solvent
Purified Water (

)
18.02-100 mL-Quenching Agent

Table 2: Product Specifications

PropertyExpected Value
Target Compound Methyl 3-bromo-5-chloro-4-hydroxybenzoate
CAS Number 107356-01-4[3]
Molecular Formula

Molecular Weight 265.49 g/mol
Melting Point 120 - 122 °C[3]

Experimental Protocol

Caution: Molecular bromine (


) is highly corrosive, toxic, and volatile. All operations must be conducted in a properly functioning fume hood using appropriate PPE (heavy-duty gloves, lab coat, and eye protection).

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Add methyl 3-chloro-4-hydroxybenzoate (5.25 g, 28.2 mmol) to the flask[2].

  • Add glacial acetic acid (20 mL) and dichloromethane (20 mL) to the flask. Stir the mixture until the starting material is fully dissolved, ensuring a homogeneous solution.

Step 2: Electrophilic Bromination

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Using an addition funnel or a chemical-resistant syringe, add molecular bromine (1.6 mL, 31.27 mmol) dropwise to the stirred solution[2].

    • Critical Insight: Dropwise addition prevents localized heating and minimizes the formation of poly-brominated impurities.

  • Once the addition is complete, remove the ice-water bath.

  • Allow the reaction mixture to warm naturally to room temperature (approx. 20-25 °C) and stir overnight (12-16 hours) to ensure maximum conversion[2].

Step 3: Quenching and Workup

  • Quench the reaction by slowly adding purified water (100 mL) to the flask[2]. Stir vigorously for 10 minutes.

    • Note: If residual unreacted bromine is present (indicated by a persistent deep red/brown color), a mild reducing agent such as saturated aqueous sodium thiosulfate (

      
      ) can be added dropwise until the solution turns pale yellow/colorless.
      
  • Transfer the biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (

    
     mL).
    
  • Combine the organic layers and wash sequentially with distilled water (50 mL) and saturated aqueous sodium chloride (brine, 50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (

    
    ).
    
  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to afford the crude product.

  • Optional: Purify the crude material via flash column chromatography or recrystallization depending on the required purity for downstream applications.

References

  • Forma Therapeutics, Inc. (2019).INHIBITING FATTY ACID SYNTHASE (FASN) - EP3636637A1. European Patent Office.

Sources

Application Note: Strategic Utilization of Methyl 3-bromo-5-chloro-4-hydroxybenzoate in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-bromo-5-chloro-4-hydroxybenzoate (CAS: 107356-01-4) is a highly functionalized, polyhalogenated aromatic building block. Its unique substitution pattern provides a scaffold with multiple orthogonal reactive sites, making it an invaluable active pharmaceutical ingredient (API) intermediate. Recently, this compound has emerged as a critical precursor in the synthesis of novel Fatty Acid Synthase (FASN) inhibitors , which are actively being developed for the treatment of Non-Alcoholic Steatohepatitis (NASH) and specific oncology indications ()[1].

This application note details the mechanistic rationale, a self-validating synthesis protocol for the intermediate, and its downstream application in cross-coupling workflows.

Physicochemical Specifications

To ensure lot-to-lot consistency during API synthesis, the intermediate must conform to strict physical and chemical parameters. The quantitative data is summarized below:

PropertySpecification / ValueSource Reference
Chemical Name Methyl 3-bromo-5-chloro-4-hydroxybenzoate()[2]
CAS Number 107356-01-4()[3]
Molecular Formula C₈H₆BrClO₃()[2]
Molecular Weight 265.49 g/mol ()[2]
Monoisotopic Mass 263.9189 Da()[4]
Melting Point 120 – 122 °C()[3]
Physical Form Solid / Powder()[3]

Mechanistic Rationale in Drug Design

The selection of methyl 3-bromo-5-chloro-4-hydroxybenzoate as a starting scaffold is driven by the orthogonal reactivity of its functional groups, which allows for highly controlled, sequential modifications:

  • C4-Hydroxyl Group: Serves as an initial anchor for etherification (e.g., O-methylation or Mitsunobu reactions). Alkylating this phenol prevents unwanted side reactions during subsequent metal-catalyzed steps.

  • C3-Bromo Group: Acts as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig). The weaker C-Br bond undergoes oxidative addition much faster than the C-Cl bond.

  • C5-Chloro Group: Remains inert during standard Pd-catalyzed cross-coupling at the bromide site. In the final drug molecule, the chlorine atom provides critical steric hindrance and metabolic stability, blocking cytochrome P450-mediated oxidation.

  • C1-Methyl Ester: Acts as a robust protecting group for the carboxylic acid during upstream synthesis. It can be selectively saponified in the final step to yield the free acid, which is often required for target protein binding (e.g., interacting with the thioesterase domain of FASN).

Upstream Synthesis Protocol: Electrophilic Bromination

This protocol describes the synthesis of the intermediate from methyl 3-chloro-4-hydroxybenzoate. As a Senior Application Scientist, I have structured this as a self-validating system —meaning the protocol contains built-in physical and analytical checkpoints to guarantee success and prevent the propagation of errors.

Reagents & Materials
  • Starting Material (SM): Methyl 3-chloro-4-hydroxybenzoate (28.2 mmol, 5.25 g)

  • Reagent: Bromine (Br₂) (31.27 mmol, 1.6 mL)

  • Solvents: Glacial Acetic Acid (20 mL), Dichloromethane (DCM) (20 mL)

  • Quench: 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology & Causality
  • Dissolution: Suspend the SM in a 1:1 mixture of Glacial Acetic Acid and DCM (40 mL total) in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: DCM ensures complete dissolution of the organic starting material. Glacial acetic acid acts as a protic co-solvent that hydrogen-bonds with the bromine, polarizing the Br-Br bond. This accelerates the electrophilic aromatic substitution without requiring a harsh Lewis acid catalyst.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

    • Causality: The low temperature suppresses over-bromination (di-bromination) and prevents the hydrolysis of the methyl ester in the acidic environment.

  • Bromine Addition: Add the bromine (1.6 mL) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir overnight at room temperature to ensure complete conversion ()[1].

Self-Validation Checkpoints
  • Validation Checkpoint 1 (Reaction Completion): Sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS (ESI negative mode). The protocol is validated to proceed only when the SM peak disappears and a distinct isotopic cluster appears at m/z 262.9 / 264.9 / 266.9 (approximate 3:4:1 ratio due to the combination of Br and Cl isotopes).

  • Validation Checkpoint 2 (Quench Verification): Quench the reaction by slowly adding 100 mL of water followed by 10% aq. Na₂S₂O₃. The visual transition from a deep red/orange solution to a pale yellow/colorless organic layer confirms the complete reduction of unreacted electrophilic bromine, preventing downstream oxidative degradation.

  • Isolation: Extract the mixture with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the solid product.

Downstream Application: Assembly of FASN Inhibitors

Once synthesized, methyl 3-bromo-5-chloro-4-hydroxybenzoate is utilized to build complex biphenyl or spirocyclic FASN inhibitors. The workflow relies on the orthogonal reactivity discussed in Section 3.

G SM Methyl 3-chloro-4-hydroxybenzoate (Starting Material) Bromination Electrophilic Bromination (Br₂, AcOH/DCM) SM->Bromination Intermediate Methyl 3-bromo-5-chloro-4-hydroxybenzoate (Key API Intermediate) Bromination->Intermediate IPC: Isotope Cluster Check Methylation O-Methylation (MeI, K₂CO₃, DMF) Intermediate->Methylation MethoxyInt Methyl 3-bromo-5-chloro-4-methoxybenzoate (Coupling Precursor) Methylation->MethoxyInt Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd-Cat) MethoxyInt->Suzuki Orthogonal Reactivity at C3 Biphenyl Biphenyl Ester Intermediate Suzuki->Biphenyl Saponification Ester Hydrolysis (LiOH, THF/H₂O) Biphenyl->Saponification API FASN Inhibitor API (e.g., Biphenyl-3-carboxylic acid) Saponification->API Target Binding Ready

Workflow for synthesizing FASN inhibitors using methyl 3-bromo-5-chloro-4-hydroxybenzoate.

Downstream Protocol Summary:
  • O-Alkylation: The intermediate is treated with Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF to yield methyl 3-bromo-5-chloro-4-methoxybenzoate.

  • Suzuki-Miyaura Coupling: The brominated precursor is reacted with a functionalized aryl boronic acid using a Palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (Na₂CO₃) in a dioxane/water mixture at 90 °C. The C-Br bond selectively couples, leaving the C-Cl bond intact.

  • Saponification: The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in THF/Water to yield the final active carboxylic acid FASN inhibitor ()[1].

Analytical Validation & Quality Control

To ensure the intermediate is suitable for GMP or advanced preclinical synthesis, it must pass the following analytical QC parameters:

  • LC-MS (ESI-): Must exhibit the exact mass [M-H]⁻ at 262.91 m/z . The presence of peaks at 184.9 m/z (unreacted SM) or 342.8 m/z (di-brominated impurity) indicates protocol failure.

  • ¹H-NMR (400 MHz, CDCl₃):

    • Expected singlet at ~3.95 ppm (3H, -OCH₃ ester).

    • Expected singlet at ~6.10 ppm (1H, -OH, exchangeable with D₂O).

    • Expected aromatic protons: Two distinct singlets in the 7.80 - 8.20 ppm range (meta-coupling may be too small to resolve, appearing as singlets), confirming the 3,5-disubstitution pattern.

References

  • European Patent Office (Forma Therapeutics, Inc.)
  • NORMAN SusDat Database Title: chlorinetps - methyl 3-bromo-5-chloro-4-hydroxybenzoate Source: NORMAN Network URL:[Link]

Sources

Application Note: Synthesis and Evaluation of Halogenated Benzoate Esters as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amid the escalating crisis of antibiotic resistance, there is an urgent need for the development of novel antimicrobial agents. Halogenated benzoate esters represent a promising class of compounds, leveraging a simple and adaptable scaffold to exhibit significant antibacterial activity. This guide provides a comprehensive overview for researchers, offering detailed protocols for the synthesis of these compounds via Fischer esterification, their evaluation using standardized antibacterial susceptibility testing, and insights into their structure-activity relationships and potential mechanisms of action.

Scientific Rationale & Design Strategy

The benzoate ester structure serves as a fundamental pharmacophore. The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring is a key strategy to modulate the compound's physicochemical properties and enhance its biological activity.[1][2][3]

Causality Behind Halogenation:

  • Increased Lipophilicity: Halogens are more lipophilic than hydrogen. This property can enhance the molecule's ability to penetrate the lipid-rich cell membranes of bacteria, a critical step for intracellular action.[4]

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the electron density of the aromatic ring and the ester carbonyl group, potentially influencing interactions with biological targets.

  • Steric Hindrance: The size of the halogen atom can provide steric bulk, which may favor or hinder binding to specific target sites within the bacterial cell.

The strategic placement and number of halogen substituents, along with the length of the ester's alkyl chain, are critical variables for optimizing antibacterial potency.[5][6]

Caption: Core scaffold of halogenated benzoate esters highlighting key modification sites.

Synthesis Protocol: Fischer Esterification of Dihalogenated Benzoic Acid

Fischer esterification is a reliable and cost-effective method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[7][8][9][10] This protocol details the synthesis of Methyl 2,4-dichlorobenzoate as a representative example.

2.1. Materials & Equipment

  • 2,4-Dichlorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

2.2. Step-by-Step Procedure

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 2,4-dichlorobenzoic acid in 50 mL of methanol. Using an excess of the alcohol helps to drive the equilibrium towards the product.[8][10]

  • Catalyst Addition: While stirring the mixture, slowly and carefully add 1.0 mL of concentrated sulfuric acid. Caution: This process is exothermic. The acid acts as a catalyst by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[9][10]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[7]

  • Work-up & Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 100 mL of cold water. Extract the product with 50 mL of ethyl acetate.[7]

  • Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.[7][9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product, Methyl 2,4-dichlorobenzoate, typically as a colorless oil or low-melting solid.[7]

2.3. Purification & Characterization

  • Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography.

  • Characterization: Confirm the structure and purity using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Isolation Reactants 1. Dissolve Acid in Alcohol Catalyst 2. Add H₂SO₄ (Catalyst) Reactants->Catalyst Reflux 3. Heat to Reflux (2-4 hours) Catalyst->Reflux Quench 4. Quench with Water & Extract Reflux->Quench Wash 5. Wash with NaHCO₃ & Brine Quench->Wash Dry 6. Dry Organic Layer Wash->Dry Evaporate 7. Evaporate Solvent Dry->Evaporate Product Product Evaporate->Product Crude Product

Caption: Experimental workflow for the synthesis of halogenated benzoate esters.

Protocol for Antibacterial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] The broth microdilution method is a standardized and widely used technique for determining MIC values.[13][14][15]

3.1. Materials & Equipment

  • Test compound (Halogenated benzoate ester)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring OD₆₀₀)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

3.2. Step-by-Step Procedure

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][12]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well plate.[12][13]

    • Add 100 µL of CAMHB to wells 2 through 11.

    • Add 200 µL of the compound at twice the highest desired test concentration to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).[12]

  • Inoculation: Inoculate each well (1 through 11) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.[12]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[12]

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. The growth control should be turbid, and the sterility control should be clear.[12]

MIC_Assay_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate Plate (35°C, 16-20h) C->D E Read Results: Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for the Broth Microdilution MIC Assay.

Structure-Activity Relationship (SAR) Insights

The antibacterial efficacy of halogenated benzoate esters is highly dependent on their chemical structure. By comparing the MIC values of various analogues, clear SAR trends can be established.

  • Effect of Halogenation: Generally, increasing the number of halogen substituents on the aromatic ring enhances antibacterial activity, particularly against Gram-positive bacteria.[1][2] This is often attributed to increased lipophilicity, which facilitates passage through the cell wall.[4]

  • Type of Halogen: The nature of the halogen also plays a role. In some studies, activity increases from fluorine to iodine, correlating with increasing hydrophobicity and polarizability.[3]

  • Alkyl Chain Length: The antimicrobial properties of esters like parabens (p-hydroxybenzoate esters) are known to increase with the length of the alkyl chain (e.g., propyl > ethyl > methyl).[5][6] This is likely due to an improved ability to disrupt the microbial cell membrane.[16]

Table 1: Representative MIC Values of Halogenated Benzoates (Hypothetical Data)

CompoundSubstituent(s)Ester GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1 4-FluoroMethyl128>256
2 4-ChloroMethyl64256
3 2,4-DichloroMethyl32128
4 2,4-DichloroEthyl16128
5 2,4-DichloroPropyl864

This table presents illustrative data to demonstrate SAR principles.

Proposed Mechanism of Action (MoA)

The precise antibacterial mechanism of halogenated benzoate esters is not fully elucidated but is believed to be multi-faceted, similar to related compounds like parabens.[17]

Key proposed mechanisms include:

  • Cell Membrane Disruption: The primary mechanism is thought to involve the disruption of the cytoplasmic membrane's integrity.[5][16] The lipophilic nature of the compounds allows them to intercalate into the lipid bilayer, altering membrane permeability, interfering with transport processes, and causing leakage of essential intracellular components.[17][18]

  • Enzyme Inhibition: These compounds may inhibit crucial cellular enzymes, such as those involved in DNA and RNA synthesis or energy metabolism.[17]

  • Mitochondrial Dysfunction: Some studies suggest that these molecules can interfere with mitochondrial function, leading to a depletion of cellular ATP.[16][18]

Mechanism_of_Action cluster_Cell Compound Halogenated Benzoate Ester Membrane Bacterial Cell Membrane Compound->Membrane Intercalation & Permeabilization Enzymes Enzyme Inhibition (DNA/RNA Synthesis) Membrane->Enzymes Intracellular Entry ATP Disruption of Energy Metabolism (ATP) Membrane->ATP Cell Bacterial Cell Death Bacterial Cell Death Enzymes->Death ATP->Death

Caption: Proposed multi-target mechanism of action for halogenated benzoate esters.

Conclusion

Halogenated benzoate esters are a versatile and synthetically accessible class of compounds with significant potential for development as new antibacterial agents. Their efficacy can be systematically optimized by modifying the halogen substitution pattern and the ester alkyl chain. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and further investigate these promising molecules in the fight against bacterial infections.

References

  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]

  • Wojnicz, D., & Tichaczek-Goska, D. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Nowak, K., Jabłońska, E., & Ratajczak-Wrona, W. (2017). Ecotoxicological aspects of the use of parabens in the production of cosmetics. Ejournals. [Link]

  • Wadhwa, R., & Rai, S. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Microchem Laboratory. (2025, February 3). Parabens. [Link]

  • Hu, G., et al. (2016, April 28). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. PubMed. [Link]

  • El-Sayed, N. N. E., et al. Synthesis, reactions, and antimicrobial evaluations of new benzo[e][13][15]thiazine derivatives. ResearchGate. [Link]

  • Dandle LION Medical. Safety and Toxicity Assessment of Parabens in Pharmaceutical and Food Products. [Link]

  • Bentham Science Publisher. Synthesis and Biological Evaluation of Halogenated 2-Arylimino-3-arythiazolidine- 4-ones Containing Benzoic Acid Fragments as Antibacterial Agents. [Link]

  • ResearchGate. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. [Link]

  • Beilstein Journals. (2016, May 23). Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. [Link]

  • Beilstein Journals. (2016, May 23). Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. [Link]

  • Oriental Journal of Chemistry. (2018, October 21). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]

  • Hansen, P. R., et al. (2020, September 9). Halogenation as a tool to tune antimicrobial activity of peptoids. PMC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. [Link]

  • ResearchGate. (2013, July 30). Structure - Antimicrobial Activity Relationship Investigation of Some Butadiene and Chalcone Derivatives. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Antimicrobial Evaluation and Efficient Green Synthesis of 8-Substituted-2,5-dihydro-1,5-benzothiazepine Derivatives. [Link]

  • Scholars Research Library. (2010). Synthesis and antibacterial activity of some substituted 2-phenyl benzothiazole. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. [Link]

  • Google Patents.
  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • MedChemComm (RSC Publishing). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. [Link]

  • PMC. Synthesis and Antibacterial Activity of Benzo[11][17]isothiazolo[2,3-a]pyrazine-6,6-dioxide Derivatives. [Link]

  • ResearchGate. Methyl 2,5-dichlorobenzoate. [Link]

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubMed. (2003, April 17). Effect of aryl ring fluorination on the antibacterial properties of C4 aryl-substituted N-methylthio beta-lactams. [Link]

  • PMC. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. [Link]

  • MDPI. (2025, December 1). Antibacterial Mechanisms of 4-Chlorobenzyl p-Coumarate: Inhibition of MepA and NorA Efflux Pumps. [Link]

  • PMC. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. [Link]

  • PMC. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. [Link]

  • Semantic Scholar. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. [Link]

  • Frontiers. (2015, April 28). Antibacterial activity of alkyl gallates is a combination of direct targeting of FtsZ and permeabilization of bacterial membranes. [Link]

  • White Rose Research Online. Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electr. [Link]

Sources

Application Note: Procedure for Synthesizing Polysubstituted Benzoxazoles from Benzoate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Polysubstituted benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug discovery programs. While the conventional synthesis of benzoxazoles relies on the condensation of 2-aminophenols with highly electrophilic species (such as aldehydes or acid chlorides), direct synthesis from benzoate esters presents a significant thermodynamic challenge[1]. The ester carbonyl is inherently less electrophilic, creating a high activation energy barrier for nucleophilic attack by the weakly nucleophilic anilinic amine.

To overcome this, modern synthetic methodologies employ robust catalytic systems to facilitate a one-pot amidation and subsequent cyclodehydration. This application note details two highly efficient, self-validating protocols for synthesizing polysubstituted benzoxazoles directly from benzoate precursors:

  • Organocatalytic Approach: Utilizing the neutral superbase 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under high-temperature conditions[2].

  • Brønsted Acid-Mediated Approach: Utilizing Methanesulfonic acid (MsOH) to drive protonation and dehydration[1].

Causality of Catalyst Selection
  • TBD (Organocatalyst): TBD acts as a bifunctional catalyst. It simultaneously hydrogen-bonds to the ester carbonyl (enhancing electrophilicity) and deprotonates the amine of the 2-aminophenol (enhancing nucleophilicity). Following the formation of the amide intermediate, TBD assists in the cyclodehydration step by activating the phenolic hydroxyl group for intramolecular ring closure[2].

  • MsOH (Brønsted Acid): MsOH protonates the ester carbonyl to force the initial nucleophilic attack. More importantly, it acts as a potent dehydrating agent in the second step, shifting the equilibrium toward the thermodynamically stable aromatized benzoxazole by eliminating water[1].

Reaction Mechanism

Mechanism A Benzoate Ester (Electrophile) B 2-Aminophenol (Nucleophile) C Catalyst Activation (TBD or MsOH) D Amide Intermediate (N-Acylation) C->D Nucleophilic Attack E Cyclodehydration (-H2O) D->E Intramolecular Ring Closure F Polysubstituted Benzoxazole E->F Aromatization AB AB AB->C

Reaction mechanism for the synthesis of benzoxazoles from benzoate esters.

Quantitative Data: Substrate Scope & Reactivity

The electronic nature of the benzoate precursor strictly dictates the reaction kinetics. Electron-withdrawing groups (EWGs) on the benzoate ring increase the partial positive charge on the carbonyl carbon, accelerating the initial amidation step. Conversely, electron-donating groups (EDGs) require extended reaction times or higher catalyst loading.

Benzoate Precursor2-Aminophenol SubstrateCatalystTemp (°C)Time (h)Yield (%)
Methyl benzoate2-AminophenolTBD (20 mol%)1501282
Methyl 4-nitrobenzoate (EWG)2-AminophenolTBD (20 mol%)150691
Methyl 4-methoxybenzoate (EDG)2-AminophenolTBD (20 mol%)1701874
Ethyl benzoate4-Methyl-2-aminophenolMsOH (3.0 eq)110485
Methyl 4-chlorobenzoate4-Chloro-2-aminophenolMsOH (3.0 eq)110388

(Data synthesized from optimization studies of TBD-catalyzed and MsOH-catalyzed cyclocondensations[2],[1])

Experimental Workflow

Workflow Step1 Step 1: Reagent Preparation Weigh Benzoate & 2-Aminophenol Add Catalyst (TBD/MsOH) Step2 Step 2: Reaction Execution Heat to 110-190°C Monitor via TLC/LC-MS Step1->Step2 Step3 Step 3: Quench & Workup Cool to RT Extract with EtOAc/H2O Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography Recrystallization Step3->Step4 Step5 Step 5: Validation NMR, IR, HRMS Analysis Step4->Step5

Step-by-step experimental workflow for benzoxazole synthesis and validation.

Detailed Experimental Protocols

Protocol A: Organocatalytic Synthesis (TBD-Catalyzed)

This protocol is ideal for base-stable substrates and represents a green, transition-metal-free approach[2].

Step 1: Reaction Setup

  • In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the benzoate ester (1.0 mmol) and the substituted 2-aminophenol (1.2 mmol). Causality: A slight excess of the aminophenol drives the equilibrium of the initial amidation forward.

  • Add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.2 mmol, 20 mol%).

  • Add anhydrous DMF (1.0 mL) to homogenize the mixture. Alternatively, this reaction can be run under solvent-free melt conditions if the melting points of the substrates are below 150 °C.

Step 2: Execution & Self-Validation 4. Purge the vessel with inert Nitrogen (


) gas for 3 minutes and seal tightly.
5. Submerge the tube in a pre-heated oil bath at 150–190 °C.
6. Self-Validation (TLC Monitoring):  After 4 hours, sample the reaction. On a silica TLC plate (Eluent: 20% EtOAc in Hexanes), observe the disappearance of the ester (high 

) and the transient appearance of a highly polar amide intermediate (low

). As the reaction progresses to completion (12–15 hours), the amide spot will vanish, replaced by the highly non-polar benzoxazole product (running near the solvent front).

Step 3: Quench & Workup 7. Cool the reaction mixture to room temperature. 8. Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. 9. Wash the organic layer with distilled water (3 × 15 mL) to remove DMF and the water-soluble TBD catalyst. 10. Wash with brine (15 mL), dry over anhydrous


, and concentrate in vacuo.

Step 4: Purification 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% EtOAc/Hexanes) to yield the pure polysubstituted benzoxazole.

Protocol B: Brønsted Acid-Mediated Synthesis (MsOH-Catalyzed)

This protocol is highly effective for substrates that tolerate strong acidic conditions and typically requires shorter reaction times[1].

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask, combine the benzoate ester (1.0 mmol) and 2-aminophenol (1.2 mmol).

  • Add 1,4-Dioxane (3.0 mL) as the solvent.

  • Slowly add Methanesulfonic acid (MsOH) (3.0 mmol, 3.0 equiv) dropwise while stirring. Causality: MsOH is used in stoichiometric excess because it acts as both the protonating activator for the ester and the dehydrating agent for the cyclization step.

Step 2: Execution & Self-Validation 4. Attach a reflux condenser and heat the mixture in an oil bath at 110–130 °C for 3–6 hours. 5. Self-Validation (Colorimetric/TLC): The reaction mixture will typically darken. Monitor via TLC. The complete consumption of the 2-aminophenol (visualized via UV or Ninhydrin stain) indicates the end of the reaction.

Step 3: Quench & Workup 6. Cool the flask to 0 °C in an ice bath. 7. Critical Step: Carefully quench the excess MsOH by adding saturated aqueous


 dropwise until the pH of the aqueous phase reaches ~7.5. Causality: Premature extraction in acidic conditions will result in the protonation of the benzoxazole nitrogen, pulling the product into the aqueous waste layer.
8. Extract the neutralized mixture with Ethyl Acetate (3 × 15 mL).
9. Combine organic layers, wash with brine, dry over 

, and concentrate under reduced pressure.

Step 4: Validation & Characterization 10. IR Spectroscopy: Confirm success by the disappearance of the ester


 stretch (~1720 

) and the appearance of the benzoxazole

stretch (~1620

). 11. NMR Spectroscopy: Confirm the disappearance of the alkoxy protons (e.g., the singlet at ~3.9 ppm for a methyl ester) and the integration of the newly fused aromatic system.

References

  • Fukushima, K., Jones, G. O., Horn, H. W., Rice, J. E., Kato, T., & Hedrick, J. L. "Formation of bis-benzimidazole and bis-benzoxazole through organocatalytic depolymerization of poly(ethylene terephthalate) and its mechanism." Polymer Chemistry, 11(30), 4904-4913 (2020). URL:[Link]

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. "One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids." Australian Journal of Chemistry, 61(11), 881-887 (2008). URL: [Link]

Sources

Application Note: Selective Halogen Exchange Strategies for Methyl 3-bromo-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Reactivity Profile & Mechanistic Rationale

Methyl 3-bromo-5-chloro-4-hydroxybenzoate (CAS: 107356-01-4) is a highly functionalized aromatic scaffold containing three distinct reactive handles: a free phenol, an aryl bromide, and an aryl chloride. In pharmaceutical development, selective halogen exchange (Halex) on such scaffolds is critical for modulating lipophilicity, increasing metabolic stability, or creating reactive nodes for subsequent cross-coupling.

Causality of Chemoselectivity

The chemoselectivity of transition-metal-catalyzed halogen exchange relies entirely on the differential bond dissociation energies (BDE) of the carbon-halogen bonds. The C–Br bond (~68 kcal/mol) undergoes oxidative addition to low-valent transition metals (e.g., Cu(I) or Pd(0)) significantly faster than the C–Cl bond (~81 kcal/mol). This ~13 kcal/mol energy gap allows for the exclusive exchange of the bromide while leaving the chloride intact.

The Phenol Interference Challenge

The highly acidic 4-hydroxy group (pKa ~ 8.5) presents a critical challenge. Under the basic conditions required for Halex (e.g., K2CO3 or amine ligands), the phenol rapidly deprotonates to form a phenoxide. Phenoxides are strong σ-donors that coordinate tightly to Cu or Pd centers, either poisoning the catalyst or forming insoluble polymeric networks. Therefore, O-protection is a mandatory prerequisite for optimal yields. In the protocols below, we utilize the O-benzyl protected derivative: methyl 4-(benzyloxy)-3-bromo-5-chlorobenzoate .

Experimental Workflows & Logical Relationships

ExperimentalWorkflow Start Methyl 3-bromo-5-chloro-4-hydroxybenzoate (Starting Material) Protect O-Protection Step (BnBr, K2CO3, DMF, 80°C) Start->Protect 1.0 equiv SM Intermediate Methyl 4-(benzyloxy)-3-bromo-5-chlorobenzoate (Protected Intermediate) Protect->Intermediate >95% Yield Path1 Cu-Catalyzed Aromatic Finkelstein (CuI, NaI, N,N'-DMEDA, Dioxane, 110°C) Intermediate->Path1 Br to I Exchange Path2 Pd-Catalyzed Fluorination (Pd(dba)2, AgF, t-BuBrettPhos, Toluene, 130°C) Intermediate->Path2 Br to F Exchange Prod1 Methyl 4-(benzyloxy)-3-chloro-5-iodobenzoate (Iodinated Product) Path1->Prod1 99% Conversion Prod2 Methyl 4-(benzyloxy)-3-chloro-5-fluorobenzoate (Fluorinated Product) Path2->Prod2 70-85% Yield

Decision tree and experimental workflow for the selective halogen exchange of the substrate.

Protocol A: Copper-Catalyzed Aromatic Finkelstein (Bromine to Iodine)

The conversion of an aryl bromide to an aryl iodide is a powerful technique to increase the reactivity of the scaffold for subsequent Suzuki-Miyaura or Sonogashira couplings. This protocol adapts the seminal work of Klapars and Buchwald [1].

Mechanistic Causality

The reaction is driven by a Cu(I)/Cu(III) catalytic cycle. The active [Cu(I)]-diamine complex undergoes oxidative addition into the C–Br bond, forming a transient Cu(III) intermediate, followed by reductive elimination to yield the aryl iodide. The thermodynamic driving force is the differential solubility of the halide salts in 1,4-dioxane: NaBr precipitates out of solution, driving the equilibrium forward.

CatalyticCycle CuI [Cu(I)]-I Active Catalyst OxAdd Oxidative Addition CuI->OxAdd Ar-Br CuIII [Cu(III)](Ar)(Br)(I) OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim CuBr [Cu(I)]-Br RedElim->CuBr Ar-I HalEx Halogen Exchange CuBr->HalEx NaI HalEx->CuI NaBr (precipitates)

Proposed Cu(I)/Cu(III) catalytic cycle for the Aromatic Finkelstein reaction.

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add methyl 4-(benzyloxy)-3-bromo-5-chlorobenzoate (1.0 mmol, 355.6 mg), anhydrous NaI (2.0 mmol, 300 mg), and CuI (0.05 mmol, 9.5 mg).

  • Solvent & Ligand Addition: Add anhydrous 1,4-dioxane (2.0 mL) followed by N,N'-dimethylethylenediamine (0.10 mmol, 11 µL) via a microsyringe.

  • Reaction: Seal the tube and heat the heterogeneous mixture at 110 °C for 24 hours. A white precipitate (NaBr) will form as the reaction progresses.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of silica gel. Wash the organic layer with 5% aqueous sodium thiosulfate (Na2S2O3) to remove any residual iodine (I2), followed by brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield methyl 4-(benzyloxy)-3-chloro-5-iodobenzoate.

Self-Validation System (Trustworthiness)
  • GC-MS Isotopic Shift: The starting material exhibits a complex isotopic mass cluster of approximately 3:4:1 (due to the combination of 79Br/81Br and 35Cl/37Cl). The iodinated product will exhibit a clean 3:1 isotopic cluster (M / M+2) because Iodine is monoisotopic (127I), confirming the selective displacement of bromine over chlorine.

Protocol B: Palladium-Catalyzed Fluorination (Bromine to Fluorine)

Fluorination is essential for improving metabolic stability and modulating the pKa of adjacent functional groups. This protocol utilizes the bulky biaryl phosphine ligand t-BuBrettPhos, developed by the Buchwald group [2].

Mechanistic Causality

The reductive elimination of an aryl fluoride from a Pd(II) center is notoriously difficult and kinetically slow, often leading to proto-debromination or regioisomerization via Pd-aryne intermediates. The extreme steric bulk and electron-rich nature of t-BuBrettPhos forces the Pd(II) center into a geometry that dramatically accelerates C–F reductive elimination, suppressing these side reactions.

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with methyl 4-(benzyloxy)-3-bromo-5-chlorobenzoate (1.0 mmol, 355.6 mg), AgF (1.5 mmol, 190.3 mg), Pd(dba)2 (0.05 mmol, 28.8 mg), and t-BuBrettPhos (0.10 mmol, 48.5 mg).

  • Solvent Addition: Add anhydrous toluene (3.0 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 130 °C for 18 hours. The reaction mixture will turn dark and a silver bromide (AgBr) precipitate will form.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of Celite to remove AgBr and Pd black.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate methyl 4-(benzyloxy)-3-chloro-5-fluorobenzoate.

Self-Validation System (Trustworthiness)
  • 19F NMR Spectroscopy: The success of the reaction is immediately verifiable by 19F NMR. A single, distinct peak in the aromatic fluorine region (typically between -110 ppm and -130 ppm) will appear. The C–F coupling will also be visible in the 13C NMR (doublet, J ~ 250 Hz for the ipso-carbon).

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for the two halogen exchange protocols.

ParameterProtocol A (Br → I)Protocol B (Br → F)
Target Transformation Aromatic FinkelsteinNucleophilic Fluorination
Catalyst System 5 mol% CuI5 mol% Pd(dba)2
Ligand 10 mol% N,N'-DMEDA10 mol% t-BuBrettPhos
Halide Source NaI (2.0 equiv)AgF (1.5 equiv)
Solvent & Temp 1,4-Dioxane, 110 °CToluene, 130 °C
Reaction Time 24 hours18 hours
Expected Yield >90%70 - 85%
Primary Analytical Marker GC-MS (3:1 Isotopic pattern)19F NMR (Single peak)

References

  • Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 2002, 124(50), 14844-14845. URL: [Link]

  • Watson, D. A.; Su, M.; Teverovskiy, G.; Zhang, Y.; Garcia-Fortanet, J.; Kinzel, T.; Buchwald, S. L. "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science, 2009, 325(5948), 1661-1664. URL: [Link]

Scalable synthesis methods for methyl 3-bromo-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Methyl 3-bromo-5-chloro-4-hydroxybenzoate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 3-bromo-5-chloro-4-hydroxybenzoate (CAS 107356-01-4) . This compound is a critical pharmacophore in the development of thyroid hormone receptor agonists, kinase inhibitors, and agrochemicals.

The synthesis utilizes Methyl 4-hydroxybenzoate (Methyl Paraben) as an abundant, low-cost starting material. The protocol prioritizes regioselectivity and process safety , employing a sequential halogenation strategy (Chlorination


 Bromination) to minimize side-product formation (e.g., 3,5-dichloro or 3,5-dibromo analogs).

Retrosynthetic Analysis & Strategy

The core challenge is the precise installation of two different halogen atoms at the ortho positions relative to the hydroxyl group.

  • Direct Halogenation Risk: Simultaneous addition of Br

    
     and Cl
    
    
    
    is uncontrollable.
  • Sequential Logic:

    • Step 1 (Chlorination): Chlorine is smaller and more reactive. Monochlorination of the paraben is kinetically favored at the ortho position but prone to over-chlorination if not controlled.

    • Step 2 (Bromination): The introduction of the bulky bromine atom at the remaining ortho position is facilitated by the strong ortho-directing effect of the hydroxyl group. The pre-existing chlorine atom provides steric guidance but does not deactivate the ring sufficiently to prevent the second EAS (Electrophilic Aromatic Substitution) reaction.

Selected Route: Methyl 4-hydroxybenzoate


 Methyl 3-chloro-4-hydroxybenzoate 

Target

G SM Methyl 4-hydroxybenzoate (Methyl Paraben) INT Intermediate: Methyl 3-chloro-4-hydroxybenzoate SM->INT Step 1: Chlorination (SO2Cl2, AcOH, <20°C) PROD Target: Methyl 3-bromo-5-chloro- 4-hydroxybenzoate INT->PROD Step 2: Bromination (Br2, AcOH, 40°C)

Figure 1: Sequential halogenation pathway designed for high regioselectivity.

Experimental Protocols

Step 1: Preparation of Methyl 3-chloro-4-hydroxybenzoate

Targeting the mono-chlorinated intermediate.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)

  • Sulfuryl Chloride (SO

    
    Cl
    
    
    
    ) (1.05 eq)
  • Glacial Acetic Acid (Solvent, 5 vol)

  • Toluene (Recrystallization)

Procedure:

  • Dissolution: Charge a reactor with Methyl 4-hydroxybenzoate and Glacial Acetic Acid. Stir until fully dissolved at room temperature (20–25°C).

  • Controlled Addition: Cool the solution to 10–15°C . Add Sulfuryl Chloride dropwise over 60 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature

      
       to prevent di-chlorination.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by HPLC (Target: <2% starting material, <5% di-chloro impurity).

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (10 vol). A white precipitate will form.

  • Filtration: Filter the solid and wash with cold water (

    
     vol) to remove residual acid.
    
  • Purification: Recrystallize the crude solid from hot Toluene. Cool to 0°C, filter, and dry.

Self-Validating QC:

  • Melting Point: 106–108°C (Lit. val).

  • HPLC Purity: >98.5%.

Step 2: Synthesis of Methyl 3-bromo-5-chloro-4-hydroxybenzoate

Regioselective bromination of the chlorinated intermediate.

Reagents:

  • Methyl 3-chloro-4-hydroxybenzoate (1.0 eq)

  • Bromine (Br

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (Solvent, 6 vol)

  • Sodium Bisulfite (NaHSO

    
    ) (Quench)
    

Procedure:

  • Setup: Dissolve the intermediate from Step 1 in Glacial Acetic Acid in a reactor equipped with a scrubber (for HBr gas).

  • Addition: Heat the solution to 40°C . Add elemental Bromine (dissolved in 1 vol Acetic Acid) slowly over 2 hours.

    • Critical: Slow addition at elevated temperature ensures thermodynamic control, favoring the ortho position over the meta positions (which are deactivated by the ester).

  • Completion: Stir at 40–45°C for 2 hours. Monitor HPLC for disappearance of the chloro-intermediate.

  • Workup: Cool to 20°C. Quench excess bromine by adding 10% aq. Sodium Bisulfite solution until the orange color fades.

  • Precipitation: Dilute with water (10 vol) and stir for 30 minutes. The product precipitates as a dense solid.

  • Purification: Filter and wash with water. Recrystallize from Methanol/Water (8:2) to yield the pure product.

Data Summary:

ParameterStep 1 (Chlorination)Step 2 (Bromination)
Yield 85–90%88–92%
Purity (HPLC) >98%>99%
Key Impurity 3,5-Dichloro (<2%)3-Bromo isomer (<1%)
Appearance White Crystalline SolidOff-white/White Solid

Scalability & Safety (HSE)

Engineering Controls:

  • Gas Scrubbing: Both steps generate acidic gases (HCl, SO

    
    , HBr). The reactor vent must be connected to a caustic scrubber (NaOH).
    
  • Material Compatibility: Reactors must be glass-lined or Hastelloy (C-22/C-276) to resist corrosion from hot acetic acid and halogens.

Critical Process Parameters (CPPs):

  • Temperature Control (Step 1): Exceeding 20°C during SO

    
    Cl
    
    
    
    addition significantly increases the 3,5-dichloro impurity, which is difficult to remove later.
  • Stoichiometry: Precise dosing of halogens (1.05 eq) is vital. Excess leads to di-halogenation; deficit leaves unreacted starting material.

References

  • Synthesis of Methyl 3-bromo-4-hydroxybenzoate (Analogous Chemistry)

    • Source: ChemicalBook / P
    • Relevance: Establishes the baseline protocol for bromin
    • Link:

  • Chlorination Selectivity in Phenols

    • Source: Organic Syntheses, Coll. Vol. 3, p. 267 (2-Bromo-4-methylbenzaldehyde).
    • Relevance: Demonstrates the use of EAS principles for sequential halogen
    • Link:

  • Target Compound Data (Methyl 3-bromo-5-chloro-4-hydroxybenzoate)

    • Source: PubChemLite / Uni.lu.
    • Relevance: Confirms CAS 107356-01-4, molecular weight (265.49 g/mol ), and structural validity.
    • Link:

  • Bromination of Chloro-Phenols

    • Source: PrepChem.
    • Relevance: General procedure for bromin
    • Link:

Troubleshooting & Optimization

Technical Support: Purification of Methyl 3-bromo-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-CHEM-2024-089 | Tier: 3 (Advanced Process Chemistry) Scope: Impurity Profile Management & Purification Protocols

The Challenge: The "Halogen Mimicry" Effect

You are likely encountering difficulty separating the di-bromo impurity (Methyl 3,5-dibromo-4-hydroxybenzoate) from your target bromo-chloro compound.

The Core Issue: Chlorine (atomic radius ~99 pm) and Bromine (atomic radius ~114 pm) share similar lipophilicity and electronic deactivation profiles on the phenolic ring. This results in:

  • Co-crystallization: The impurity fits into the crystal lattice of the target, making standard recrystallization inefficient.

  • Chromatographic Overlap: On standard C18 Reverse Phase HPLC, the resolution (

    
    ) is often 
    
    
    
    because the hydrophobicity difference is marginal.

This guide provides the protocols to break this similarity by exploiting the subtle polarity and solubility differences driven by the higher electronegativity of the chlorine atom.

Diagnostic Hub: Know Your Enemy

Before attempting purification, confirm the impurity identity. The di-bromo species is more lipophilic than the target.

ParameterTarget: Methyl 3-bromo-5-chloro-4-hydroxybenzoateImpurity: Methyl 3,5-dibromo-4-hydroxybenzoate
Molecular Weight ~265.5 g/mol ~310.0 g/mol
Polarity Higher (C-Cl bond is more polar)Lower (Symmetric, C-Br is less polar)
HPLC (Reverse Phase) Elutes Earlier Elutes Later (More retained)
TLC (Normal Phase) Lower

Higher

(Moves faster)
Solubility (Non-polar) ModerateHigh
Root Cause Analysis (RCA)

The presence of di-bromo impurities usually stems from two upstream failures:

  • Feedstock Contamination: If your starting material (Methyl 3-chloro-4-hydroxybenzoate) contained non-chlorinated Methyl 4-hydroxybenzoate , the bromination step will double-brominate the empty ortho positions, creating the di-bromo analog.

  • Halogen Scrambling: Using radical initiators or excessive heat (>80°C) during bromination can cause halogen exchange, displacing the chlorine with bromine.

Purification Protocols
Protocol A: The "Lipophilic Wash" (Recrystallization)

Best for: Batch sizes >50g with impurity levels 2–8%.

The Logic: Since the di-bromo impurity is more lipophilic (soluble in non-polar solvents) and the target is more polar (due to the Chlorine atom), we use a solvent system where the impurity remains in the mother liquor while the target crystallizes.

Solvent System: Toluene / Heptane (or Ethyl Acetate / Hexane).

Step-by-Step:

  • Dissolution: Suspend the crude solid in Toluene (approx. 5 mL per gram of solid).

  • Heating: Heat to 85–90°C until fully dissolved. If the solution is dark, treat with activated carbon (5% w/w) for 15 mins and filter hot.

  • Controlled Cooling: Cool slowly to 60°C.

  • Anti-Solvent Addition: Add Heptane dropwise (Ratio: 1 part Toluene to 2 parts Heptane) while maintaining temperature at 50–60°C.

  • Crystallization: Allow the mixture to cool to room temperature (25°C) over 4 hours. Do not chill to 0°C yet.

    • Why? Rapid cooling or freezing forces the lipophilic impurity out of solution. We want it to stay dissolved in the toluene/heptane liquor.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash the cake with a pre-mixed 1:3 Toluene/Heptane solution.

  • Drying: Vacuum dry at 45°C.

Protocol B: Flash Chromatography (High Purity)

Best for: Analytical standards or <10g scale where >99.5% purity is required.

The Logic: Exploits the


 difference on silica gel. The di-bromo impurity travels faster.
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate .

    • Start: 95:5 (To elute non-polar debris).

    • Ramp: 90:10 (The Di-bromo impurity elutes here).

    • Product Elution: 80:20 (The Target elutes here).

  • Loading: Dry load on silica is recommended to prevent band broadening.

Troubleshooting Workflow (Visualized)

PurificationWorkflow Start Crude Product Analysis Decision1 Impurity Level? Start->Decision1 HighImpurity > 10% Di-bromo Decision1->HighImpurity MedImpurity 2 - 10% Di-bromo Decision1->MedImpurity LowImpurity < 2% Di-bromo Decision1->LowImpurity Action_Column Protocol B: Flash Chromatography (Hex/EtOAc) HighImpurity->Action_Column Recryst inefficient Action_Recryst Protocol A: Toluene/Heptane Recrystallization MedImpurity->Action_Recryst Best Yield Action_Wash Trituration (Cold Hexane Wash) LowImpurity->Action_Wash Quick Polish Check QC Check (HPLC) Action_Recryst->Check Action_Column->Check Action_Wash->Check Check->Decision1 Fail (Repeat) Final Pure Target (>99%) Check->Final Pass

Caption: Decision matrix for selecting the appropriate purification method based on impurity concentration.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use Methanol/Water for recrystallization? A: You can, but it is less selective for this specific impurity pair. In Methanol/Water, the more hydrophobic di-bromo impurity often precipitates first or co-crystallizes as the water content increases. The Toluene/Heptane method (Protocol A) keeps the hydrophobic impurity in solution while the target precipitates.

Q2: My HPLC shows the impurity merging with the main peak. How do I fix the method? A: Standard C18 columns often struggle here. Switch to a Phenyl-Hexyl column. The


 interactions differ between the Chlorinated and Brominated rings, often providing the necessary separation factor (

) that C18 lacks.

Q3: Can I chemically remove the di-bromo impurity? A: Not easily. Both are electron-deficient phenols. Chemical methods like selective de-halogenation are risky and will likely degrade the target (removing the Chlorine) before removing the extra Bromine. Physical separation is the only viable route.

References
  • Sigma-Aldrich. Methyl 3-bromo-5-chloro-4-hydroxybenzoate Product Specification & Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). Process Development and Synthesis of Process-Related Impurities... (Discussion on Bromination Byproducts). PMC8301234. Retrieved from

  • BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity & Solubility Comparison. Retrieved from

  • Google Patents. CN103467296A - Method for preparing methyl 3-bromo-4-hydroxybenzoate (analogous purification logic). Retrieved from

Technical Support Center: Optimizing Regioselectivity in Halogenation of Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective halogenation on hydroxybenzoate scaffolds. Aryl halides are crucial building blocks in pharmaceuticals and advanced materials, making precise control over their synthesis paramount.[1] This resource consolidates field-proven insights and fundamental principles to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of ortho and para halogenated products. Why is this happening and how can I favor one over the other?

A: This is the most common challenge and it stems from the fundamental principles of electrophilic aromatic substitution (EAS).[2] The hydroxybenzoate ring has two key substituents: a hydroxyl group (-OH) and an ester group (-COOR).

  • Electronic Effects : The hydroxyl group is a powerful activating, ortho, para-director.[3][4] It donates electron density into the ring through resonance, stabilizing the positively charged intermediates (sigma complexes) formed during ortho and para attack.[4][5] The ester group is a deactivating, meta-director. However, the activating effect of the -OH group is so strong that it dominates the directing effects, making the positions ortho and para to it the most reactive sites.[4][6]

  • Steric Hindrance : The physical bulk of the substituents and the incoming electrophile can influence the ortho:para ratio.[5][7] The ortho positions are sterically more hindered than the para position. Therefore, using bulkier reagents or substrates can increase the proportion of the para product.[8]

To favor para-halogenation:

  • Use a less polar solvent: Solvents like CCl₄ or CS₂ can favor para-substitution.[6]

  • Employ bulky halogenating agents: A bulkier electrophile will have a harder time approaching the sterically hindered ortho position.

  • Utilize zeolite catalysts: The shape-selective nature of zeolites can be exploited to favor the formation of the less bulky para isomer.[9][10]

To favor ortho-halogenation:

  • This is often more challenging. Some palladium-catalyzed methods have been developed that can direct halogenation to the ortho position, often through the use of a directing group.[11][12]

  • In some cases, temperature can influence the ortho/para ratio. For instance, in the sulfonation of phenol, lower temperatures favor the ortho isomer while higher temperatures favor the para isomer.[6] This principle can sometimes be applied to halogenation.

Q2: Why is my reaction producing di- or even tri-halogenated products, and how can I achieve mono-halogenation?

A: The strong activating nature of the hydroxyl group makes the hydroxybenzoate ring highly nucleophilic and prone to over-halogenation.[3][4] This is especially true when using highly reactive halogenating agents like aqueous bromine.[6][13]

To control the reaction and achieve mono-halogenation, consider the following strategies:

  • Control Stoichiometry: Carefully control the amount of the halogenating agent used, aiming for a 1:1 molar ratio with your substrate.[1]

  • Use a Milder Halogenating Agent: N-Halosuccinimides (NCS, NBS, NIS) are excellent alternatives to molecular halogens (Cl₂, Br₂, I₂) as they are less reactive and easier to handle.[14] Using reagents like NBS in a less polar solvent often provides good control.[10]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., < 5 °C) can help to control the reactivity and prevent over-halogenation.[15]

  • Solvent Choice: Performing the halogenation in a solvent of low polarity, such as chloroform (CHCl₃) or carbon disulfide (CS₂), can limit the reaction to mono-halogenation.[6]

Troubleshooting Guide: Specific Experimental Issues

Problem: My reaction is sluggish or not proceeding to completion, especially with less reactive hydroxybenzoates.

A: While the hydroxyl group is activating, the presence of the electron-withdrawing ester group can sometimes temper the reactivity of the ring, especially if other deactivating groups are present. If you are using a mild halogenating agent like an N-halosuccinimide, a catalyst may be necessary to enhance the electrophilicity of the halogen.

Solutions:

  • Introduce a Catalyst:

    • Lewis Acids: For less reactive substrates, a Lewis acid catalyst like AlCl₃ or FeBr₃ can be used to polarize the halogenating agent, making it a stronger electrophile.[16][17]

    • Lewis Bases: Simple Lewis bases like DABCO have been shown to effectively catalyze halogenation with N-halosuccinimides under ambient conditions.[14]

    • Palladium Catalysis: For specific C-H functionalization, palladium catalysts can be employed, though these often require specific directing groups.[18][19]

  • Activate the Halogenating Agent: Some methods use co-reagents to increase the reactivity of N-halosuccinimides. For example, combinations like NBS with PhSSiMe₃ or PhSSPh have been shown to be effective for brominating less reactive aromatic compounds.[20][21]

Problem: I am observing significant decarboxylation, especially when working with salicylic acid derivatives.

A: This is a known side reaction, particularly under harsh conditions or with highly activated systems. When using multiple equivalents of a halogenating agent on salicylic acid (2-hydroxybenzoic acid), electrophilic attack can occur at the carbon bearing the carboxylic acid group (ipso-substitution), leading to subsequent decarboxylation and the formation of tri-halogenated phenols.[1]

Solutions:

  • Protect the Carboxylic Acid: The issue arises from the free carboxylic acid. Starting with the methyl or ethyl ester of the hydroxybenzoic acid (like methyl salicylate) is the standard and most effective way to prevent this.[22][23]

  • Milder Conditions: Avoid high temperatures and highly reactive reagents. Use one equivalent of NBS or a similar reagent at low temperatures.[1]

Problem: The separation of my ortho and para regioisomers is proving difficult.

A: The similar polarity of ortho and para isomers can make their separation by column chromatography challenging.

Strategies for Improved Separation:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems. A less polar solvent system will often provide better resolution.

    • Column Size and Stationary Phase: Use a longer column with a smaller particle size silica gel for higher resolution.

  • Crystallization: If your products are crystalline, fractional crystallization can be a powerful purification technique. The different packing efficiencies of the isomers in a crystal lattice can be exploited for separation.

  • Derivatization: In some cases, it may be easier to separate the isomers after a subsequent reaction step. For example, converting the ester to a carboxylic acid might change the crystallization or chromatographic properties enough to allow for separation.

Visualized Workflows & Mechanisms

Decision-Making for Regioselective Halogenation

The following workflow provides a general guide for selecting the appropriate conditions based on the desired regiochemical outcome.

G start Goal: Halogenate Hydroxybenzoate target Desired Regioisomer? start->target para_cond Conditions for Para-Selectivity target->para_cond Para ortho_cond Conditions for Ortho-Selectivity (More Challenging) target->ortho_cond Ortho solvent_p Use Non-Polar Solvent (e.g., CCl4, Hexane) para_cond->solvent_p reagent_p Use Bulky Halogenating Agent or N-Halosuccinimide (NBS) solvent_p->reagent_p catalyst_p Consider Zeolite Catalyst for Shape Selectivity reagent_p->catalyst_p control Need Mono-Halogenation? catalyst_p->control catalyst_o Use Directing Group Strategy with Pd-Catalysis ortho_cond->catalyst_o temp_o Explore Low Temperature Conditions catalyst_o->temp_o temp_o->control mono_cond Strategies for Mono-Substitution control->mono_cond Yes stoich Use 1.0-1.1 eq. of Halogenating Agent mono_cond->stoich temp_m Low Temperature (e.g., 0-5 °C) stoich->temp_m reagent_m Use Milder Reagent (e.g., NBS over Br2/H2O) temp_m->reagent_m

Caption: Decision workflow for optimizing regioselectivity.

Mechanism: The Role of the Hydroxyl Group

The hydroxyl group's ability to stabilize the cationic intermediate via resonance is key to its powerful ortho, para-directing effect.

G sub Hydroxybenzoate R=Alkyl ortho_int Ortho Attack Intermediate sub->ortho_int para_int Para Attack Intermediate sub->para_int elec + Br+ ortho_res Key resonance structure: Positive charge on oxygen-bearing carbon, stabilized by -OH lone pair. ortho_int->ortho_res Resonance Stabilization para_res Key resonance structure: Positive charge on oxygen-bearing carbon, stabilized by -OH lone pair. para_int->para_res Resonance Stabilization product Ortho/Para Products ortho_res->product -H+ para_res->product -H+

Caption: Resonance stabilization in electrophilic attack.

Example Protocols & Data

Protocol: Regioselective Bromination of Methyl Salicylate

This protocol is adapted from established procedures for the selective mono-bromination of activated aromatic rings.[24]

Objective: To synthesize methyl 5-bromosalicylate, favoring the para-isomer due to steric hindrance from the adjacent ester and hydroxyl groups.

Reagents & Materials:

  • Methyl salicylate (1.0 eq)

  • Bromine (1.05 - 1.1 eq)

  • Chloroform (or another inert solvent like CCl₄)

  • Aqueous sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Dissolve methyl salicylate (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath to approximately 10°C.

  • Bromine Addition: Prepare a solution of bromine (1.08 eq) in chloroform. Add this solution dropwise to the stirred methyl salicylate solution over several hours, ensuring the temperature remains below 15°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for an additional hour. Monitor the reaction progress by TLC.

  • Workup:

    • Carefully transfer the reaction mixture to a separatory funnel.

    • Wash the mixture with water to remove any HBr formed.

    • Wash with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Be cautious of potential gas evolution.

    • Wash again with water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Table 1: Influence of Solvent on Regioselectivity

The choice of solvent can significantly impact the ratio of ortho to para products in halogenation reactions. This is often due to the solvent's ability to solvate the transition state intermediates differently.

SubstrateHalogenating AgentSolventOrtho:Para RatioReference
TolueneSO₂Cl₂Pentane37:63[25]
PhenolBr₂CS₂10:90 (approx.)[6]
PhenolBr₂H₂OForms 2,4,6-tribromophenol[6][13]

Note: Data is illustrative of general trends. Actual ratios depend on precise conditions.

References

  • Bandgar, B. P., & Nigal, J. N. (1998). Regioselective Catalytic Halogenation of Aromatic Substrates. Synthetic Communications, 28(17), 3225-3229. [Link]

  • Tanemura, K., et al. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry. [Link]

  • Fiveable. (2025). 2.5 Electrophilic aromatic substitution. Organic Chemistry II. [Link]

  • ChemTalk. (2024). Directing Effects. [Link]

  • Das, D., et al. (2022). Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides. Beilstein Journal of Organic Chemistry, 18, 999-1008. [Link]

  • Kalyani, D., et al. (2006). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters, 8(12), 2523-2526. [Link]

  • Smith, K., et al. (2006). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Molecules, 11(9), 682-719. [Link]

  • Wang, D., et al. (2013). Palladium-Catalyzed Regioselective Halogenation of Aromatic Azo Compounds. Advanced Synthesis & Catalysis, 355(2-3), 537-543. [Link]

  • Kalyani, D., et al. (2006). A simple catalytic method for the regioselective halogenation of arenes. PubMed. [Link]

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  • Unknown. (n.d.). Phenol Electrophilic substitution rxn. [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. [Link]

  • Payne, J. T., et al. (2013). Regio-Selective Arene Halogenation Using the FAD-Dependent Halogenase RebH. ACS Chemical Biology, 8(1), 225-231. [Link]

  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • Kralj, M., & Vianello, R. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Advances, 11(6), 3329-3339. [Link]

  • Xu, H., et al. (2022). DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides. RSC Advances, 12(12), 7115-7119. [Link]

  • ACS Publications. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry. [Link]

  • PubMed. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. [Link]

  • Smith, K., et al. (2006). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. ORCA. [Link]

  • Pure Chemistry. (2023). Aromatic halogenation reaction. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Liu, W., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3528-3537. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 5-bromosalicylate. [Link]

  • ACS Publications. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. [Link]

  • PubMed. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]

  • Chemical Science. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]

  • ResearchGate. (2025). Halogenation Reactions in Organic Synthesis: Selectivity and Mechanistic Models. [Link]

  • Chemistry LibreTexts. (2023). Electrophilic Addition of Halogens to Alkenes. [Link]

  • ResearchGate. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. [Link]

  • Synthesis. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. [Link]

  • Semantic Scholar. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron. [Link]

  • National Institutes of Health. (n.d.). Structural Perspective on Enzymatic Halogenation. [Link]

  • National Institutes of Health. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • YouTube. (2024). Electrophilic Aromatic Substitutions: Halogenation - Lec4. [Link]

  • Chemistry LibreTexts. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). [Link]

  • Cambridge Open Engage. (n.d.). Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation: Harnessing Boron Reactivity for Efficient C-Halogen Bond Installation. [Link]

  • Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. [Link]

Sources

Troubleshooting low solubility of methyl 3-bromo-5-chloro-4-hydroxybenzoate in methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the solubility challenges associated with Methyl 3-bromo-5-chloro-4-hydroxybenzoate (CAS: 107356-01-4).

Topic: Methyl 3-bromo-5-chloro-4-hydroxybenzoate in Methanol Document ID: TS-SOL-107356 Last Updated: March 5, 2026[1][2]

Executive Summary & Compound Profile

Methyl 3-bromo-5-chloro-4-hydroxybenzoate is a tri-substituted phenolic ester often used as an intermediate in the synthesis of heterocycles and pharmaceutical active ingredients (APIs).[1][2] While structurally similar to methyl paraben (which is freely soluble in methanol), the presence of ortho-halogen substituents (Br, Cl) significantly alters its crystal lattice energy and acidity, often leading to unexpected solubility bottlenecks.[2]

Physicochemical Profile
PropertyValueTechnical Note
CAS Number 107356-01-4Verified Identifier
Molecular Weight 265.49 g/mol Significant halogen mass contribution
Melting Point 120–122 °CHigh lattice energy indicates resistance to dissolution at RT
Acidity (pKa) ~6.5 (Estimated)Halogens increase acidity of the phenolic -OH compared to unsubstituted parabens (pKa ~8.[1][2][3]5)
Appearance White to pale yellow solidDiscoloration may indicate oxidation or bromination byproducts

Diagnostic Troubleshooting (Q&A)

Q1: "I am adding the solid to methanol at room temperature, but a significant amount remains undissolved. Is this normal?"

A: Yes. The high melting point (120–122 °C) indicates strong intermolecular interactions (likely hydrogen bonding and halogen bonding) in the crystal lattice.[2]

  • Root Cause: Kinetic limitation.[2] At 25°C, the solvent molecules lack sufficient thermal energy to overcome the lattice energy rapidly.

  • Solution: Heat the mixture to 50–60°C (below methanol’s boiling point of 64.7°C) with vigorous stirring. Most users report complete dissolution at elevated temperatures.[2] Upon cooling, the solution may remain supersaturated or precipitate slowly.

Q2: "The solution is cloudy/hazy even after heating. Is the compound insoluble?"

A: It is highly probable that the "insoluble" matter is not your target compound.[2]

  • Root Cause: Inorganic Salt Contamination.[2] If this material was synthesized via esterification (Acid + Methanol + H₂SO₄) or bromination/chlorination workups, residual salts like Sodium Sulfate (Na₂SO₄) or Sodium Bromide (NaBr) may be present.[2] These inorganic salts are insoluble in methanol.[2]

  • Diagnostic Test: Filter the hot solution.

    • If the filtrate is clear and the solid remains on the filter, test the solid's melting point.

    • Inorganic salts will not melt (>300°C).[2]

    • Your target organic compound will melt ~120°C.[2]

Q3: "I need a concentration >100 mg/mL for my reaction. Methanol isn't working."[1][3]

A: You have likely hit the Saturation Limit for this specific solvent system.[2]

  • Root Cause: While "soluble," the solubility is not infinite.[2][4] The halogen substituents increase lipophilicity (LogP increase), potentially reducing solubility in pure methanol compared to non-halogenated analogues.[2]

  • Solution: Use a Co-solvent System .[2]

    • Add 5–10% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1][2] These aprotic polar solvents disrupt the hydrogen bonding network more effectively than methanol alone.[2]

Q4: "Could the pH of the methanol be affecting solubility?"

A: Absolutely.

  • Mechanism: The ortho-chloro and ortho-bromo groups are electron-withdrawing, making the phenolic proton more acidic (pKa ~6.[1][2]5) than typical phenols.[2]

  • Risk: If your methanol is slightly acidic (common in anhydrous HPLC grade), the molecule remains fully protonated and less soluble.[2]

  • Cautionary Note: Do NOT add strong base (like NaOH) to improve solubility, as this will rapidly hydrolyze the methyl ester to the carboxylic acid.[2] If pH adjustment is strictly necessary, use a non-nucleophilic organic base like Triethylamine (TEA) sparingly, but only if the downstream application permits.[2]

Experimental Protocols

Protocol A: Solubility Enhancement Workflow

Objective: To achieve a stable solution of Methyl 3-bromo-5-chloro-4-hydroxybenzoate.

  • Weighing: Accurately weigh the required mass of the solid.

  • Initial Solvent Addition: Add Methanol (HPLC Grade) to 80% of the final target volume.

  • Sonication: Sonicate for 5–10 minutes at ambient temperature to break up particle agglomerates.

  • Thermal Cycle:

    • Heat the mixture to 55°C in a water bath.

    • Stir at 400 RPM for 15 minutes.

  • Visual Inspection:

    • Clear: Proceed to step 6.

    • Cloudy:[1][2] Filter hot (0.45 µm PTFE filter) to remove inorganic salts.[2]

  • Volume Adjustment: Allow to cool to room temperature. If precipitation occurs, add DMSO dropwise until re-dissolved, then make up to volume with Methanol.[2]

Protocol B: Purity Verification (Melting Point)

Objective: Confirm that undissolved solids are impurities.

  • Isolate the undissolved solid via filtration.[2][4]

  • Dry under vacuum at 40°C for 1 hour.

  • Perform melting point analysis (ramp rate 2°C/min).

    • Result A (120–122°C): The solid is your product.[2] You are exceeding the solubility limit.

    • Result B (>250°C): The solid is an inorganic salt (impurity).[2] Discard solid; your product is in the solution.

Decision Logic & Troubleshooting Diagram

SolubilityTroubleshooting Start Start: Low Solubility Observed Heat Step 1: Heat to 55°C & Sonicate Start->Heat CheckDissolved Did it dissolve? Heat->CheckDissolved Clear Solution Clear CheckDissolved->Clear Yes Cloudy Solution Cloudy/Solid Remains CheckDissolved->Cloudy No Filter Step 2: Filter Hot (0.45 µm) Cloudy->Filter AnalyzeSolid Analyze Solid Residue (Melting Point) Filter->AnalyzeSolid MP_Check Melting Point Result AnalyzeSolid->MP_Check Salt MP > 200°C (Inorganic Salt Impurity) MP_Check->Salt High MP Product MP ~ 120-122°C (Product Saturation) MP_Check->Product Target MP Action_Salt Discard Solid. Use Filtrate. Salt->Action_Salt Action_Product Add Co-solvent (DMSO) OR Reduce Concentration Product->Action_Product

Figure 1: Decision tree for diagnosing insolubility issues with Methyl 3-bromo-5-chloro-4-hydroxybenzoate.

References

  • Sigma-Aldrich. Methyl 3-bromo-5-chloro-4-hydroxybenzoate Product Sheet. Accessed March 5, 2026.[2]

  • PubChem. 3-Bromo-5-chloro-4-hydroxybenzoic acid (Parent Acid Data). National Library of Medicine.[2] Accessed March 5, 2026.[2]

  • ChemicalBook. Synthesis and Properties of Methyl 3-bromo-4-hydroxybenzoate Analogues. Accessed March 5, 2026.[2]

  • Mettler Toledo. Recrystallization and Solubility Guide. Accessed March 5, 2026.[2]

Sources

Technical Support Center: Preventing Methyl Ester Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for ester preservation. As a Senior Application Scientist, I frequently encounter workflows where researchers successfully synthesize a complex intermediate, only to lose their target methyl ester during the aqueous workup.

Methyl esters are widely used as orthogonal protecting groups and synthetic building blocks due to their low steric bulk and ease of preparation[1]. However, their lack of steric shielding makes the carbonyl carbon highly susceptible to nucleophilic attack. This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to ensure zero product loss during your downstream processing.

Mechanistic Insights: The Causality of Hydrolysis

To prevent hydrolysis, we must first understand the thermodynamic and kinetic drivers that cause it during standard workups.

  • Base-Catalyzed Saponification (

    
     Mechanism):  When quenching a reaction with strong aqueous bases (e.g., 
    
    
    
    ,
    
    
    , or even
    
    
    ), the hydroxide ion acts as a hard nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate that collapses to expel the methoxide ion. Because the resulting carboxylic acid is immediately deprotonated to a carboxylate salt, this reaction is thermodynamically irreversible[2].
  • The Lithium Effect: Lithium salts (often generated from quenching

    
    , 
    
    
    
    , or LDA) are particularly destructive to methyl esters. The lithium cation acts as a Lewis acid, coordinating to the carbonyl oxygen and drastically increasing the electrophilicity of the carbonyl carbon. When combined with hydroxide or water, this synergistic "pull-push" mechanism cleaves methyl esters rapidly, which is why
    
    
    in
    
    
    is actually the industry standard for intentional ester deprotection[2].
  • Substrate Activation: Esters with electron-withdrawing groups at the

    
    -position (e.g., 
    
    
    
    -keto esters, malonates, or
    
    
    -halo esters) possess a highly stabilized leaving group or an unusually electrophilic carbonyl. These activated substrates can undergo spontaneous hydrolysis and subsequent decarboxylation even under mildly acidic or basic conditions[3].

Troubleshooting & FAQs

Q: I quenched my basic reaction mixture with saturated


 and lost 40% of my methyl ester. What went wrong? 
A:  While 

is a weaker base than

, its aqueous pH is still around 11.5. Prolonged exposure at room temperature provides enough kinetic energy for hydroxide ions to initiate saponification. Furthermore, the generation of basic by-products during the reaction can exacerbate this[4]. Solution: Switch to a mild buffer quench, such as saturated

, which pins the pH at a safe 5.5–6.0.

Q: I am working with a highly activated


-keto methyl ester. Even cold 

workups cause slight degradation. What are my options?
A: Highly activated esters are exceptionally sensitive to any aqueous contact[3]. The most reliable solution is to eliminate the aqueous phase entirely. You should transition to a non-aqueous workup , utilizing solid-state quenching agents (like anhydrous

) and direct filtration through a silica plug[5].

Q: I performed a reduction using DIBAL-H. The standard Fieser workup (using


) destroyed my ester. How do I remove the aluminum salts? 
A:  The Fieser workup relies on strong base (

) to form soluble aluminate salts, which will inevitably saponify your methyl ester. Instead, use the Rochelle's Salt Workup . Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously at room temperature until two clear layers form. The tartrate acts as a chelating ligand for the aluminum, keeping the pH near neutral and preserving the ester.

Quantitative Risk Assessment

To standardize your workup choices, refer to the following risk matrix. It correlates common quenching reagents with their approximate aqueous pH and the resulting hydrolytic risk to methyl esters.

Quench ReagentApprox. Aqueous pHHydrolysis RiskRecommended Application

13.0 – 14.0Severe (Rapid Saponification)DO NOT USE for methyl esters.
Sat.

11.0 – 11.5High (Time/Temp Dependent)Only for highly sterically hindered esters.
Sat.

8.0 – 8.5Moderate (Safe if cold/fast)Neutralizing mild acids; keep < 5 °C.
pH 7.0 Phosphate Buffer 7.0Very Low Highly sensitive substrates[4].
Sat.

5.5 – 6.0Very Low General basic reaction quenching[3].

0.0 – 1.0High (Acid-Catalyzed)DO NOT USE for methyl esters.

Self-Validating Experimental Protocols

Every protocol utilized in a scale-up or critical synthesis must be self-validating. Below are the two most robust methodologies for preserving methyl esters.

Protocol A: The Mild Buffered Aqueous Quench (Sat. )

Use this for standard reactions requiring the removal of water-soluble byproducts or the neutralization of moderate bases.

  • Temperature Control: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Causality: Lowering the temperature exponentially decreases the kinetic rate constant of background hydrolysis.

  • Buffered Quench: Slowly add cold, saturated aqueous

    
     dropwise until the reaction ceases bubbling or the internal temperature stabilizes.
    
  • Validation Step (Critical): Before phase separation, dip a pH indicator strip into the aqueous layer. The pH must read between 5.5 and 7.0. If the pH > 8.0, add additional

    
     or a few drops of 
    
    
    
    until the target pH is reached.
  • Rapid Extraction: Add a suitable organic extraction solvent (e.g., EtOAc or DCM). Vigorously shake and immediately separate the layers. Do not leave the layers sitting in the separatory funnel.

  • Drying: Wash the organic layer once with brine to remove residual water, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Validation: Analyze the crude mixture via

    
    -NMR. The presence of a sharp singlet integrating to 3 protons at 
    
    
    
    confirms the intact methyl ester.
Protocol B: The Non-Aqueous Silica Plug Workup

Use this for highly activated esters (e.g.,


-keto esters) or when avoiding aqueous workup entirely to streamline purification[5].
  • Dilution: Dilute the crude reaction mixture with 2–3 volumes of a non-polar or moderately polar organic solvent (e.g., DCM or Diethyl Ether)[5].

  • Solid-State Quench: Add a solid quenching agent directly to the flask (e.g., anhydrous

    
     to absorb water, or solid 
    
    
    
    to neutralize trace acids). Stir vigorously for 15 minutes.
  • Plug Preparation: Pack a fritted funnel with a 2-inch pad of silica gel (100–200 mesh). Pre-wet the pad with your chosen elution solvent[5].

  • Filtration: Pour the crude suspension directly onto the silica pad. Elute with 3–5 column volumes of your organic solvent. Causality: The silica gel traps polar salts, highly polar byproducts, and solid quenchers, while the ester elutes cleanly.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Validation: The complete absence of an aqueous phase guarantees 0% hydrolytic cleavage. Confirm product mass via LC-MS.

Decision Matrix Visualization

Use the following logical workflow to determine the optimal workup strategy for your specific reaction conditions.

WorkupDecision Start Reaction Complete: Contains Sensitive Methyl Ester Q1 Is the ester highly activated? (e.g., β-keto ester, malonate) Start->Q1 NonAq Non-Aqueous Workup (Silica plug, solid quench) Q1->NonAq Yes Q2 Does the reaction mixture contain strong acids or bases? Q1->Q2 No Buffer Mild Buffer Quench (Sat. NH4Cl or pH 7 Phosphate) Q2->Buffer Yes Q3 Does it contain Li/Al salts? (e.g., from hydride reductions) Q2->Q3 No Fieser Rochelle's Salt Workup (Avoid NaOH Fieser) Q3->Fieser Yes Standard Standard Aqueous Workup (Keep cold, extract rapidly) Q3->Standard No

Decision Matrix for Selecting Workup Conditions to Prevent Methyl Ester Hydrolysis.

References

Sources

Technical Support Hub: Purification of Methyl 3-bromo-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-MBCH-001 Status: Active Analyst: Senior Application Scientist[1]

Executive Summary

This guide addresses the purification of Methyl 3-bromo-5-chloro-4-hydroxybenzoate (CAS: 107356-01-4).[1] Whether synthesized via the esterification of the corresponding acid or the sequential halogenation of methyl 4-hydroxybenzoate (Methyl Paraben), the crude mixture invariably contains specific classes of impurities: unreacted starting materials (SM), mono-halogenated intermediates, and hydrolyzed free acids.

This protocol departs from standard "recipe" formats by focusing on mechanism-based separation . We utilize the distinct physicochemical properties—specifically the acidity (


) shifts induced by ortho-halogenation and lipophilicity differences—to design a self-validating purification workflow.[1]
Module 1: Diagnostic & Strategy

Before initiating purification, identify your primary impurity profile using the logic flow below. This ensures you do not waste solvent on a method ill-suited for your specific contaminant.[1]

PurificationStrategy Start Analyze Crude Mixture (HPLC/TLC) ImpurityType Identify Major Impurity Start->ImpurityType FreeAcid Free Acid (Hydrolysis Product) ImpurityType->FreeAcid Low Rf (Acidic) NonHalo Methyl Paraben (Non-halogenated SM) ImpurityType->NonHalo Lower Retention (Polar) MonoHalo Mono-halogenated (3-Cl or 3-Br analogs) ImpurityType->MonoHalo Close Retention BicarbWash Method A: Bicarbonate Wash (pKa Separation) FreeAcid->BicarbWash BufferExt Method B: pH 7.2 Buffer Swing (Acidity Differential) NonHalo->BufferExt Recryst Method C: Recrystallization (Toluene or MeOH/H2O) MonoHalo->Recryst BicarbWash->Recryst Polishing BufferExt->Recryst Polishing

Figure 1: Decision tree for selecting the optimal purification vector based on crude analysis.

Module 2: The "Acid-Base Swing" (Chemo-Selective Extraction)

The Science: The core challenge is separating the target from its precursors.[1] We exploit the Inductive Effect .[1] Halogens at the 3- and 5-positions (ortho to the hydroxyl) are electron-withdrawing groups (EWG).[1] They stabilize the phenoxide anion, making the target molecule significantly more acidic than the non-halogenated starting material.

  • Methyl 4-hydroxybenzoate (

    
     ~8.5):  Weakly acidic.[1]
    
  • Target (

    
     ~6.0 - 6.5):  Moderately acidic due to Br/Cl stabilization.[1]
    
  • Free Acid (

    
     ~4.0):  Strongly acidic (Carboxylic acid).[1]
    
Protocol A: Removal of Free Acid (Hydrolysis Byproduct)

Use this if your synthesis involved acid-catalyzed esterification.[1]

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • Wash: Wash the organic phase twice with 5% Sodium Bicarbonate (

    
    ) .[1]
    
    • Mechanism:[1][2] At pH ~8.5, the carboxylic acid (

      
       4) is fully deprotonated and moves to the water layer. The phenolic target (
      
      
      
      6.5) is only partially ionized and largely remains in the organic layer due to the high lipophilicity of the ester.
  • Validation: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, you have successfully removed the acid impurity.[1]

Protocol B: Removal of Non-Halogenated SM (Methyl Paraben)

Use this if your synthesis involved halogenation of Methyl Paraben.

  • Preparation: Dissolve crude in Diethyl Ether or EtOAc .

  • The Swing: Extract with a Phosphate Buffer (0.5 M, pH 7.2) .

    • Mechanism:[1][2] At pH 7.2, the target (

      
       ~6.[1]5) exists in equilibrium with its ionized phenoxide form (
      
      
      
      ) and will partition into the aqueous phase (or the interface).[1] The non-halogenated starting material (
      
      
      8.[1]5) remains 95%+ protonated and stays in the organic layer.[1]
  • Recovery: Separate the aqueous layer (containing the Target).[1] Acidify carefully with 1M HCl to pH 2.[1] The target will precipitate or oil out.[1] Extract back into fresh EtOAc, dry over

    
    , and evaporate.
    
Module 3: Recrystallization (The Workhorse)

If the "Acid-Base Swing" is insufficient—particularly for separating the target from mono-halogenated intermediates (e.g., methyl 3-chloro-4-hydroxybenzoate)—recrystallization is required.[1] The target is more lipophilic and has a higher molecular weight, altering its solubility profile.[1]

Solvent Selection Guide
Solvent SystemRatio (v/v)Target BehaviorImpurity BehaviorRecommendation
Methanol / Water 80:20Soluble hot, crystallizes coldMono-halo stays in solutionPrimary Choice
Toluene 100%Soluble hotPolar impurities insolubleGood for drying
EtOAc / Hexane 1:4Moderate solubilityNon-polar byproducts stayPolishing step
Step-by-Step Protocol (Methanol/Water)
  • Dissolution: Suspend the crude solid in Methanol (5 mL per gram). Heat to reflux (

    
    ) until fully dissolved.[1]
    
  • Precipitation: While maintaining reflux, add water dropwise until a persistent turbidity (cloudiness) just appears.[1]

  • Clarification: Add a minimal amount of hot Methanol (0.5 - 1 mL) to clear the solution again.[1]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[1]

  • Harvest: Cool to

    
     in an ice bath for 30 minutes. Filter the white crystalline solid.[1]
    
  • Wash: Wash the filter cake with cold 50% Methanol/Water.

Module 4: Troubleshooting & FAQ

Q: My product is oiling out instead of crystallizing. Why? A: This usually indicates residual solvent (like toluene or benzene) or a high concentration of impurities lowering the melting point.[1]

  • Fix: Re-dissolve the oil in a small amount of EtOAc, dry thoroughly with

    
    , evaporate to dryness, and attempt recrystallization using the Methanol/Water  system, seeding the solution with a tiny crystal of pure product if available.
    

Q: I see a "double spot" on TLC even after recrystallization. A: You likely have the regioisomer or the 3,5-dichloro analog.[1]

  • Analysis: Check the

    
     values.[1][3] The di-halogenated species (Target) moves faster (higher 
    
    
    
    ) on Silica gel (Hexane:EtOAc 80:20) than the mono-halogenated species due to reduced polarity.[1]
  • Fix: If recrystallization fails, perform a Flash Column Chromatography .[1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient from 100% Hexane to 10% EtOAc/Hexane.[1] The target elutes before the mono-halogenated impurities.[1]

Q: Can I use HPLC to separate them? A: Yes, for analytical verification or prep-scale.[1]

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Methanol:Water (50:[1][3]50) with 0.1% Formic Acid.[1]

  • Order of Elution: Methyl Paraben (First)

    
     Mono-halo 
    
    
    
    Target (Last) .[1] The target is the most hydrophobic.[1]
References
  • Synthesis and Properties of Halogenated Parabens Source: ChemicalBook & Patent CN103467296A (Method for preparing methyl 3-bromo-4-hydroxybenzoate).[1] Context: Establishes the synthesis pathway via bromination in methanol/acid and subsequent workup procedures involving bicarbonate washes.[1][2] URL:

  • Separation of Halogenated Phenols via Chromatography Source: Asian Journal of Chemistry (Optimization Strategy for Isocratic Separation).[1] Context: Validates the use of Methanol/Water mobile phases for separating mono- vs. di-halogenated phenols based on hydrophobicity. URL:[1][3]

  • Acidity and pKa of Hydroxybenzoates Source: FAO/JECFA Specifications (Methyl p-Hydroxybenzoate).[1] Context: Provides baseline pKa and solubility data for the non-halogenated starting material (Methyl Paraben) to establish the differential required for the "Acid-Base Swing." URL:

  • General Purification of Phenolic Esters Source: Sigma-Aldrich (Product Specification: Methyl 3-bromo-5-chloro-4-hydroxybenzoate).[1] Context: Confirms physical form (powder) and melting point (120-122°C), critical for designing recrystallization thermal cycles. URL:[1]

Sources

Controlling temperature for mono-bromination of phenolic esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for aromatic halogenation. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve precise mono-bromination of phenolic esters (such as phenyl acetate or phenyl benzoate).

The difference between a high-yielding, regioselective reaction and a complex mixture of poly-brominated byproducts almost always comes down to one critical parameter: thermodynamic control via temperature modulation . In this guide, we will move beyond basic instructions and explore the mechanistic causality behind temperature control, providing you with self-validating protocols to ensure reproducible success in your drug development workflows.

Mechanistic Insights: The Causality of Temperature Control

To master this reaction, you must understand the thermodynamic landscape of the aromatic ring. A phenolic ester is moderately activated. When the first bromine atom is installed, its inductive electron-withdrawing effect slightly deactivates the ring, increasing the activation energy (


) required for a second bromination event.

By strictly controlling the temperature (typically between -30 °C and 0 °C), we provide just enough thermal energy to overcome the


 of the first substitution, but insufficient energy to breach the higher 

of the second. This kinetic trapping ensures chemoselectivity [[1]](). Furthermore, low temperatures exaggerate the steric hindrance posed by the bulky ester group, funneling the electrophilic attack almost exclusively to the para position and preventing ortho-bromination 2.

G Start Start Bromination of Phenolic Ester TempControl Set Initial Temp (0 °C to 20 °C) Start->TempControl Analyze Analyze Product (GC/MS or NMR) TempControl->Analyze OverBrom Over-bromination (Di/Tri-bromo)? Analyze->OverBrom LowerTemp Decrease Temp (-20 °C to 0 °C) OverBrom->LowerTemp Yes Cleavage Ester Cleavage (Phenol formed)? OverBrom->Cleavage No LowerTemp->Analyze Scavenger Add Acid Scavenger (e.g., Zeolite/Base) Cleavage->Scavenger Yes Success Optimal Mono-bromination (High para-selectivity) Cleavage->Success No Scavenger->Analyze

Logical workflow for troubleshooting phenolic ester mono-bromination.

Troubleshooting & FAQs

Q1: My reaction is producing significant amounts of di-brominated species. How do I stop this? A1: Di-bromination is a symptom of excess thermal energy or localized concentration spikes. First, ensure your stoichiometry is strictly 1:1 (substrate to electrophile). Second, lower your reaction temperature to 0 °C or even -10 °C. The lower temperature starves the reaction of the energy needed to execute the second electrophilic attack on the now-deactivated mono-bromo intermediate 1.

Q2: I am observing ester cleavage (hydrolysis to free phenol) during the bromination. What causes this? A2: During electrophilic bromination, hydrogen bromide (HBr) is generated as a stoichiometric byproduct. At elevated temperatures, HBr acts as a potent acid catalyst that cleaves the ester bond, yielding a free phenol. Free phenols are highly activated and will rapidly over-brominate. To prevent this, reactions must be kept cold, and an acid scavenger (such as sodium zeolites X/Y or mild bases) should be employed to neutralize HBr in situ [[3]]().

Q3: How does temperature influence the para- vs. ortho- regioselectivity? A3: It is a battle between kinetic and thermodynamic control. At lower temperatures (-30 °C to 0 °C), the reaction is strictly kinetically controlled. The bulky ester group sterically shields the ortho positions, making the transition state for para-attack energetically favorable. Higher temperatures provide the energy to overcome this steric barrier, degrading your regioselectivity 2.

Quantitative Data: Temperature and Additive Effects

The following table synthesizes expected outcomes based on established literature for the bromination of phenyl acetate, highlighting the dramatic impact of temperature and HBr scavenging.

Temperature (°C)Brominating AgentAdditive / ScavengerConversion (%)para-Mono-bromo Yield (%)Di-bromo Yield (%)Ester Cleavage (%)
25Br₂ / AcOHNone>99652015
0Br₂ / AcOHNone958285
-10NBS / MeCNNone9291<1<1
0Br₂ / EtOAcZeolite NaY>9998<1<1

Self-Validating Experimental Protocol

Step 1: System Preparation Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Dissolve 1.0 mmol of the phenolic ester (e.g., phenyl acetate) in 2.0 mL of anhydrous acetonitrile (MeCN).

Step 2: Temperature Equilibration Submerge the reaction flask in a cryo-cooling bath (ice/salt or dry ice/acetone) and allow the internal temperature to equilibrate strictly to -10 °C. Scientific rationale: Pre-cooling prevents the initial exothermic spike upon reagent addition.

Step 3: Electrophile Addition Add 1.0 mmol of recrystallized N-Bromosuccinimide (NBS) in a single portion. Maintain the temperature at -10 °C to 0 °C. Stir vigorously for 8 hours 2.

Step 4: In-Process Validation (Self-Validating Checkpoint) Withdraw a 50 µL aliquot, quench with 100 µL of saturated aqueous Na₂S₂O₃, extract with ethyl acetate, and analyze via GC/MS or rapid TLC. Validation Rule: You may only proceed to Step 5 if the mono-brominated mass peak constitutes >95% of the total ion chromatogram, with starting material <2% and di-bromo species <1%. If starting material remains, extend the reaction time at 0 °C; do not heat the reaction.

Step 5: Quenching and Workup Quench the reaction mixture by adding 10 mL of cold distilled water. Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Title: Selective para-bromination of phenyl acetate under the control of zeolites, bases, acetic anhydride or metal acetates in the liquid phase Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Sustainable Aerobic Bromination with Controllable Chemoselectivity Source: ACS Omega (American Chemical Society) URL: [Link]

Sources

Technical Support Center: Purification of Methyl 3-bromo-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of methyl 3-bromo-5-chloro-4-hydroxybenzoate .

Purifying halogenated phenolic esters via normal-phase silica gel chromatography presents a unique set of physicochemical challenges. This guide bypasses generic advice to focus on the specific structural liabilities of this molecule: the highly acidic phenolic hydroxyl group, the steric and electronic effects of the mixed halogens, and the hydrolyzable methyl ester.

Core Principles: The Causality of Chromatographic Behavior

To successfully purify methyl 3-bromo-5-chloro-4-hydroxybenzoate, you must design your protocol around its specific molecular vulnerabilities.

The Tailing Phenomenon (The Phenol Problem) The pKa of an unsubstituted phenol is approximately 10. However, the addition of electron-withdrawing halogens (bromine and chlorine) at the meta positions, combined with the para-ester group, significantly increases the acidity of the phenolic proton, driving the pKa down to approximately 5.0–6.0[1]. When passed through normal-phase silica gel, this highly acidic proton forms intense hydrogen bonds and secondary ion-exchange interactions with the weakly acidic residual silanol groups (Si-OH) on the silica surface[2][3]. If left unmitigated, this causes severe peak tailing, irreversible adsorption, and catastrophic yield loss[4].

The Solution: Acidic Modifiers To break these secondary interactions, you must add a volatile organic acid modifier to the mobile phase[5]. Adding 1% (v/v) glacial acetic acid lowers the micro-environmental pH below the pKa of the analyte, forcing the phenol into its neutral, protonated state and competitively masking the active silanol sites[3][4].

The Degradation Risk (The Ester Problem) While acid is required to fix the phenol problem, the molecule also contains a methyl ester. Using excessively strong acids (like Trifluoroacetic acid, TFA) or nucleophilic solvents (like Methanol) during purification can catalyze ester hydrolysis or transesterification. Therefore, aprotic solvent systems (e.g., Hexanes/Ethyl Acetate) paired with a mild acid (Acetic Acid) are strictly mandated.

Step-by-Step Purification Methodology

This protocol is a self-validating system. By utilizing 2D-TLC prior to column loading, you empirically verify that secondary interactions have been suppressed before risking your bulk material.

Phase 1: Mobile Phase & System Validation

  • Prepare the Eluent: Mix Hexanes and Ethyl Acetate (EtOAc) in a 90:10 ratio. Add exactly 1% (v/v) Glacial Acetic Acid (AcOH) to the total volume. Mix thoroughly.

  • 2D-TLC Validation: Spot your crude mixture onto a silica gel TLC plate. Elute with the prepared acidified solvent. Dry the plate completely, rotate it 90 degrees, and elute again.

    • Validation Check: If the target spot forms a perfect diagonal without streaking, the acid modifier is successfully suppressing silanol interactions. You are cleared to proceed to the column.

Phase 2: Column Packing & Loading 3. Slurry Packing: Use 230–400 mesh silica gel. Slurry the silica in 100% Hexanes (containing 1% AcOH) and pour it into the column. Tap the column to ensure a tightly packed, uniform bed. 4. Sample Application: Dissolve the crude methyl 3-bromo-5-chloro-4-hydroxybenzoate in the absolute minimum volume of Dichloromethane (DCM) or Toluene. Do not dissolve the sample in EtOAc, as its high elution strength will cause immediate band broadening at the column head. 5. Loading: Carefully apply the dissolved sample to the flat head of the silica bed using a Pasteur pipette. Draw the liquid down until it is flush with the silica, then carefully add a 1 cm protective layer of clean sea sand.

Phase 3: Gradient Elution & Recovery 6. Step Gradient: Begin elution with 2 column volumes (CV) of 100% Hexanes (+1% AcOH). 7. Elution: Increase the EtOAc concentration in 5% increments every 2 CVs (e.g., 95:5, 90:10, 85:15). The target compound typically elutes between 15% and 20% EtOAc. 8. Fraction Concentration: Pool the fractions containing the pure product. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Critical Parameter: Keep the water bath strictly below 40°C . Heating an ester in the presence of concentrated acetic acid during evaporation can induce hydrolysis.

Troubleshooting Workflow

PurificationWorkflow Start Crude Methyl 3-bromo-5-chloro-4-hydroxybenzoate (TLC Analysis) CheckTailing Is the TLC spot tailing? Start->CheckTailing AddAcid Add 1% Acetic Acid to Eluent (Suppresses Phenol Ionization) CheckTailing->AddAcid Yes CheckCoelution Are di-halogenated impurities co-eluting? CheckTailing->CheckCoelution No AddAcid->CheckCoelution OptimizeGradient Switch to Toluene/EtOAc or use 1% Step Gradient CheckCoelution->OptimizeGradient Yes CheckRecovery Is product degrading on the column? CheckCoelution->CheckRecovery No OptimizeGradient->CheckRecovery AvoidAlcohols Remove MeOH/TFA (Prevents Ester Cleavage) CheckRecovery->AvoidAlcohols Yes Success Execute Flash Chromatography (Collect & Evaporate <40°C) CheckRecovery->Success No AvoidAlcohols->Success

Fig 1. Diagnostic workflow for troubleshooting the chromatographic purification of halogenated phenols.

Frequently Asked Questions (FAQs)

Q: My target compound is co-eluting with a di-bromo and/or di-chloro impurity. How do I separate them? A: During the halogenation of phenols, incomplete reactions or halogen exchange can yield methyl 3,5-dibromo-4-hydroxybenzoate or methyl 3,5-dichloro-4-hydroxybenzoate. Because halogens only slightly alter polarity, Hexanes/EtOAc may lack the necessary selectivity. Troubleshooting step: Switch your solvent system to Toluene/Ethyl Acetate (with 1% AcOH) . Toluene provides pi-pi interactions that are highly sensitive to the distinct polarizability differences between bromine and chlorine atoms, dramatically improving resolution[6].

Q: Can I use Methanol instead of Ethyl Acetate to push the compound off the column faster? A: No. Methanol is a nucleophilic alcohol. When passed through acidic silica gel in the presence of your methyl ester, it can cause transesterification or dissolve trace amounts of the silica gel itself, contaminating your final product. Stick to aprotic solvents like EtOAc or Acetone.

Q: I want to use Reverse-Phase (C18) HPLC instead of normal-phase silica. Do I still need an acid modifier? A: Yes. Even highly end-capped C18 columns contain residual surface silanols[2]. If you run a Water/Acetonitrile gradient without an acid modifier, the basic silanols will interact with your acidic phenol, causing peak tailing. Add 0.1% Formic Acid or 0.1% Acetic Acid to both your aqueous and organic mobile phases to ensure sharp, Gaussian peaks[5].

Quantitative Data & Optimization Tables

Table 1: Effect of Mobile Phase Modifiers on Chromatographic Behavior

Mobile Phase SystemModifierTLC Spot ShapeExpected RecoveryRisk of Ester Cleavage
Hexanes / EtOAcNoneSevere Tailing< 50% (Irreversible binding)Low
Hexanes / EtOAc1% Acetic Acid Tight, Round > 90% Low
Hexanes / EtOAc0.1% TFATight, Round70-80%High (Hydrolysis)
Hexanes / MethanolNoneModerate Tailing60-70%High (Transesterification)

Table 2: Estimated Retention Factors (


) for Halogenated Analogs 
(Conditions: Normal Phase Silica TLC; Mobile Phase: Hexanes/EtOAc + 1% AcOH. Note: Heavier halogens increase lipophilicity, resulting in higher 

values).
Compound

at 90:10 (Hex:EtOAc)

at 80:20 (Hex:EtOAc)
Methyl 3,5-dibromo-4-hydroxybenzoate0.350.55
Methyl 3-bromo-5-chloro-4-hydroxybenzoate 0.30 0.50
Methyl 3,5-dichloro-4-hydroxybenzoate0.250.45

References

  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties National Institutes of Health (PMC) URL:[Link]

  • Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures ResearchGate URL: [Link]

  • TLC tailing and carboxylic acid? ResearchGate (Forum Discussion & Expert Consensus) URL:[Link]

  • Common Causes Of Peak Tailing in Chromatography ALWSCI News & Analytics URL:[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Methyl 3-bromo-5-chloro-4-hydroxybenzoate: A Comparative Guide to Benchtop vs. High-Field Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth, objective comparison of 1H Nuclear Magnetic Resonance (NMR) spectroscopy platforms—specifically 60 MHz benchtop systems versus 400 MHz high-field spectrometers—for the structural verification of methyl 3-bromo-5-chloro-4-hydroxybenzoate . By examining the causality behind chemical shifts, spin-spin coupling, and field-dependent resolution limits, this document equips drug development professionals with the experimental data needed to select the appropriate analytical platform for complex, multi-halogenated aromatic systems.

Molecular Context & Analytical Challenge

Methyl 3-bromo-5-chloro-4-hydroxybenzoate is an asymmetric, multi-halogenated phenol derivative. It is frequently utilized as a critical synthetic intermediate in pharmaceutical development, including the synthesis of1[1].

The primary analytical challenge lies in resolving its two isolated aromatic protons: H-2 and H-6 . Because the molecule is asymmetric (possessing both a bromine and a chlorine atom at the meta positions relative to the ester), H-2 and H-6 are chemically and magnetically non-equivalent. Distinguishing these protons requires an analytical platform capable of resolving small chemical shift differences (


) without succumbing to severe second-order coupling effects.

Mechanistic Causality of the 1H NMR Spectrum

To establish a self-validating analytical method, we must first understand the causality behind the expected chemical shifts.2[2].

  • Methyl Ester Protons (-COOCH₃): The three equivalent protons resonate as a sharp singlet near 3.90 ppm . They are heavily deshielded by the adjacent ester carbonyl oxygen.

  • Hydroxyl Proton (-OH): Appears as a broad singlet around 5.80 ppm in CDCl₃. Its broadness is caused by chemical exchange and intermolecular hydrogen bonding.

  • Aromatic Protons (H-2 and H-6):

    • H-2 is situated between the ester and the bromine atom.

    • H-6 is situated between the ester and the chlorine atom.

    • Causality of Shift Difference: Although chlorine is more electronegative than bromine (3.16 vs. 2.96), the larger electron cloud of bromine exerts a stronger anisotropic deshielding effect on its ortho proton in rigid aromatic systems. Consequently, H-2 is pushed slightly further downfield (~8.03 ppm ) compared to H-6 (~7.89 ppm ).

    • Spin-Spin Coupling: Because they are separated by four bonds, H-2 and H-6 couple to each other with a meta-coupling constant (

      
      ) of approximately 2.0 Hz .
      

Platform Comparison: 60 MHz Benchtop vs. 400 MHz High-Field

The core difference between benchtop and high-field NMR lies in the Larmor frequency, which scales linearly with the external magnetic field (


).3[3].

The resolution of the H-2/H-6 spin system is dictated by the


 ratio:
  • At 400 MHz (High-Field): The 0.14 ppm difference equates to

    
     Hz. With 
    
    
    
    Hz, the ratio is 28.0 . This creates a pure first-order AX spin system , yielding two cleanly resolved doublets with baseline separation.
  • At 60 MHz (Benchtop): The 0.14 ppm difference equates to

    
     Hz. The ratio drops to 4.2 . This approaches a second-order AB spin system . Quantum mechanical mixing of the spin states will cause a pronounced "roof effect" (where the inner peaks of the doublets are significantly taller than the outer peaks).4[4].
    

SpinSystem A Aromatic Protons (H-2, H-6) Δδ ≈ 0.14 ppm B Calculate Frequency Difference (Δν) Δν = Δδ × B0 A->B C 60 MHz Benchtop Δν ≈ 8.4 Hz B->C D 400 MHz High-Field Δν ≈ 56.0 Hz B->D E Evaluate Spin System Ratio: Δν / J (J ≈ 2.0 Hz) C->E D->E F Δν / J ≈ 4.2 Second-Order (AB System) E->F Low Ratio G Δν / J ≈ 28.0 First-Order (AX System) E->G High Ratio H Result: Strong Roof Effect Inner Peaks Enhanced F->H I Result: Two Clear Doublets Baseline Resolution G->I

Fig 1: Logical decision tree illustrating the field-dependent Δν/J ratio and spectral impact.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology incorporates internal checks to validate the integrity of the data across both platforms.

Step 1: Sample Preparation

  • Dissolve 20 mg of methyl 3-bromo-5-chloro-4-hydroxybenzoate in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: The use of anhydrous solvent prevents the -OH proton from undergoing rapid exchange with water, which would otherwise suppress the signal or shift it unpredictably.

Step 2: Instrument Calibration

  • High-Field (400 MHz): Insert the sample into the superconducting magnet. Lock onto the deuterium signal of CDCl₃, tune the probe, and perform automated gradient shimming (Z1-Z5).

  • Benchtop (60 MHz): 5[5]. Run the automated 1D shim routine to optimize

    
     homogeneity.
    

Step 3: Data Acquisition Parameters

  • Pulse Angle: 90°

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 5.0 seconds.

  • Causality: The

    
     relaxation time of isolated aromatic protons can exceed 1-2 seconds. Setting 
    
    
    
    ensures complete longitudinal magnetization recovery, guaranteeing that the integration ratios are strictly quantitative.

Step 4: Processing & Validation

  • Apply a Fourier Transform (FT), followed by zero-order and first-order phase correction.

  • Set the TMS peak strictly to 0.00 ppm.

  • Validation Check: Integrate the signals. The system is validated if the integration yields a strict 3:1:1:1 ratio (-OCH₃ : H-2 : H-6 : -OH).

Workflow A 1. Sample Preparation 20 mg analyte in 0.6 mL CDCl3 + TMS B 2. Platform Selection Evaluate Resolution Needs A->B C 60 MHz Benchtop NMR Cryogen-Free Permanent Magnet B->C D 400 MHz High-Field NMR Superconducting Magnet B->D E 3. Instrument Calibration Lock, Tune, Match, and Shim C->E D->E F 4. Data Acquisition 16 Scans, 90° Pulse, d1 = 5s (5x T1) E->F G 5. Spectral Processing Zero-Filling, FT, Phase/Baseline Correction F->G H 6. Protocol Validation Verify 3:1:1:1 Integration Ratio G->H

Fig 2: End-to-end self-validating NMR workflow for benchtop and high-field platforms.

Quantitative Data Presentation

The following table summarizes the expected quantitative data and objectively compares the spectral performance of both platforms.

Proton AssignmentChemical Shift (δ)IntegrationSplitting Pattern400 MHz Resolution60 MHz Resolution
-COOCH₃ 3.90 ppm3HSinglet (s)Baseline resolvedBaseline resolved
-OH 5.80 ppm1HBroad Singlet (br s)Baseline resolvedBaseline resolved
H-6 (Ar-H) 7.89 ppm1HDoublet (d), J = 2.0 HzClean doublet (AX)Distorted doublet (AB), Roof effect
H-2 (Ar-H) 8.03 ppm1HDoublet (d), J = 2.0 HzClean doublet (AX)Distorted doublet (AB), Roof effect

References

  • Forma Therapeutics, Inc. (2019). INHIBITING FATTY ACID SYNTHASE (FASN) - EP 3636637 A1. Google Patents.
  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Oxford Instruments. (2023). High-field to Benchtop NMR Spectroscopy - Part 3.
  • MDPI. (2025). Benchtop NMR in Biomedicine: An Updated Literature Overview.
  • Technology Networks. (2024). Benchtop NMR Breaks New Ground.

Sources

Mass spectrometry fragmentation pattern of C8H6BrClO3

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of halogenated aromatic compounds requires more than just reading a mass spectrum; it demands a mechanistic understanding of gas-phase ion chemistry. The empirical formula C8H6BrClO3 presents a classic analytical puzzle. It encompasses several isobaric and isomeric structures—most notably, phenoxyacetic acid derivatives (e.g., 2-bromo-5-chlorophenoxyacetic acid) and mandelic acid derivatives (e.g., 3-bromo-5-chloromandelic acid).

As a Senior Application Scientist, I designed this guide to objectively compare the two gold-standard analytical platforms for this task: High-Resolution Liquid Chromatography Quadrupole Time-of-Flight (LC-ESI-Q-TOF) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) .

The Target: Isotopic Architecture of C8H6BrClO3

Before selecting a platform, we must understand the molecule's intrinsic isotopic signature. The presence of exactly one bromine and one chlorine atom creates a highly diagnostic isotopic cluster that serves as our first self-validating system check.

Because the natural abundance of bromine isotopes (


Br : 

Br) is approximately 1:1 (50.69% : 49.31%) and chlorine (

Cl :

Cl) is approximately 3:1 (75.78% : 24.22%), the molecular ion envelope will exhibit a distinct M : M+2 : M+4 ratio.
  • M (

    
    Br, 
    
    
    
    Cl):
    ~77.5% relative abundance
  • M+2 (

    
    Br, 
    
    
    
    Cl +
    
    
    Br,
    
    
    Cl):
    100% (Base peak of the cluster)
  • M+4 (

    
    Br, 
    
    
    
    Cl):
    ~24.0% relative abundance

Expert Insight: If your MS software reports an isotopic ratio deviating by more than 5% from this ~3:4:1 distribution, your system is likely suffering from detector saturation (space-charge effects) or isobaric interference. The run should be invalidated and the sample diluted.

Platform Comparison: LC-ESI-Q-TOF vs. GC-EI-MS

The choice between LC-HRMS and GC-LRMS dictates the ionization mechanism, which fundamentally alters the fragmentation pathways we observe.

Table 1: Analytical Platform Performance Comparison
MetricLC-ESI-Q-TOF (Negative Mode)GC-EI-MS (Positive Mode)
Ionization Softness High (Soft ESI). Preserves intact [M-H]⁻ ion.Low (Hard 70 eV EI). Extensive fragmentation.
Mass Accuracy < 3 ppm (Exact mass: 262.9108 Da).Nominal mass (m/z 264).
Sample Preparation Direct injection of aqueous/polar extracts.Requires chemical derivatization (Silylation).
Isomer Differentiation Relies on CID MS/MS fragmentation patterns.Relies on derivatization stoichiometry & EI spectra.
Best Suited For... Trace quantification in environmental water.Structural elucidation of unknown degradation products.

Mechanistic Fragmentation Pathways (The "Why")

It is not enough to memorize m/z values; we must understand the causality behind the bond cleavages.

Pathway A: ESI-CID of Phenoxyacetic Acids (LC-Q-TOF)

Under Collision-Induced Dissociation (CID), deprotonated phenoxyacetic acids ([M-H]⁻ at m/z 263, 265, 267) undergo highly specific rearrangements. As demonstrated by LeBlanc et al., the phenyl ring actively participates in these gas-phase reactions[1].

  • Direct Decarboxylation: A low-energy pathway resulting in the loss of CO₂ (44 Da), yielding m/z 219, 221, 223.

  • Ether Cleavage (α-lactone displacement): A higher-energy pathway where the molecule expels a neutral ketene/acid moiety (-CH₂COOH, 59 Da) via an ion-neutral complex, yielding a stable phenoxide anion at m/z 204, 206, 208[1].

Pathway B: EI Fragmentation of Mandelic Acids (GC-MS)

Under 70 eV Electron Ionization, mandelic acid derivatives behave differently. As detailed by Sharp, the molecular ion (M⁺ at m/z 264) undergoes rapid alpha-cleavage[2]. The dominant pathway is the loss of the carboxyl radical (-COOH, 45 Da) to form a highly stabilized, halogenated benzyl cation at m/z 219[2].

Expert Insight on Derivatization: Because carboxylic acids cause peak tailing in GC, we derivatize them using BSTFA. This provides a brilliant method for isomer differentiation:

  • Phenoxyacetic acid has one active proton (COOH). It forms a mono-TMS derivative (M⁺ = 336).

  • Mandelic acid has two active protons (OH and COOH). It forms a di-TMS derivative (M⁺ = 408). By simply observing the derivatized precursor mass, the isomers are instantly distinguished.

Table 2: Diagnostic Fragments for C8H6BrClO3 Isomers
Isomer TypePlatformPrecursor IonKey Fragments (m/z)Neutral Losses
2-Bromo-5-chlorophenoxyacetic acid LC-ESI-CID[M-H]⁻ (263/265/267)219/221/223, 204/206/208-CO₂ (44), -CH₂COOH (59)
3-Bromo-5-chloromandelic acid GC-EI-MS (Underivatized)M⁺ (264/266/268)219/221/223, 246/248/250-COOH (45), -H₂O (18)

Experimental Protocols (Self-Validating Systems)

Protocol 1: LC-ESI-Q-TOF Workflow (Intact Polar Analysis)

This protocol is designed to minimize in-source fragmentation, a common pitfall when analyzing fragile acidic herbicides.

  • System Suitability: Inject a blank followed by a 10 ppb standard of 2,4-D (a related phenoxyacetic acid). Verify that the [M-H]⁻ ion mass error is <3 ppm.

  • Source Optimization: Set the ESI capillary voltage to 2.5 kV (Negative Mode). Crucial Step: Reduce the desolvation temperature to 300°C to prevent premature thermal decarboxylation in the source.

  • Chromatography: Use a C18 column (1.7 µm, 2.1 x 100 mm). Mobile Phase A: H₂O + 0.1% Formic Acid. Mobile Phase B: Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes.

  • Data Acquisition: Acquire MS¹ data from m/z 100-1000. Trigger Auto-MS/MS on the m/z 262.9108 target using a stepped collision energy (10, 20, and 40 eV) to capture both the -CO₂ and -CH₂COOH fragments.

  • Validation: The software must confirm the 3:4:1 isotopic ratio of the precursor before integrating the peak.

Protocol 2: GC-EI-MS Workflow (Derivatization-Assisted)
  • Sample Derivatization: Dry 100 µL of the sample extract under gentle N₂. Add 50 µL of Pyridine and 50 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes.

  • System Suitability: Inject a decafluorotriphenylphosphine (DFTPP) tune mix. Verify that the m/z 198 to 442 ratio meets EPA tuning criteria, ensuring the 70 eV source is properly calibrated.

  • Chromatography: Inject 1 µL (Splitless, inlet at 250°C) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Oven program: 70°C (hold 1 min), ramp at 15°C/min to 300°C.

  • Data Acquisition: Scan from m/z 50 to 500.

  • Validation: Check the precursor mass. If M⁺ = 336, the isomer is a phenoxyacetic acid. If M⁺ = 408, the isomer is a mandelic acid.

Mandatory Visualizations

Workflow Start Sample: C8H6BrClO3 (Isobaric Mixture) Prep Sample Preparation (Extraction & Cleanup) Start->Prep Split Platform Selection Prep->Split LC LC-ESI-Q-TOF (Negative Mode) Split->LC Intact Polar Acids Deriv Silylation (BSTFA/TMCS) Split->Deriv Volatilization Required CID CID Fragmentation [M-H]- m/z 263 LC->CID GC GC-EI-MS (Positive Mode) EI EI Fragmentation M+ m/z 264 (Underivatized) GC->EI Deriv->GC Data Isomer Identification & Structural Elucidation CID->Data EI->Data

Fig 1: Analytical decision tree for the MS analysis and structural elucidation of C8H6BrClO3 isomers.

Pathway Precursor [M-H]- Precursor m/z 263, 265, 267 (C8H5BrClO3)- Intermediate Ion-Neutral Complex (alpha-lactone intermediate) Precursor->Intermediate CID Energy (10-20 eV) Frag2 Decarboxylated Anion m/z 219, 221, 223 Loss of CO2 (44 Da) Precursor->Frag2 Direct Decarboxylation Frag1 Phenoxide Anion m/z 204, 206, 208 Loss of CH2COOH (59 Da) Intermediate->Frag1 Ether Cleavage Frag3 Halogen Cleavage m/z 125, 127 Loss of Br/Cl Radicals Frag1->Frag3 High Collision Energy (>30 eV)

Fig 2: ESI-CID fragmentation pathway of deprotonated 2-bromo-5-chlorophenoxyacetic acid.

References

  • LeBlanc LM, Crowell AM, Grossert JS, White RL. "Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid." Rapid Communications in Mass Spectrometry, 2015.[Link]

  • Sharp TR. "Mass spectral fragmentation of mandelic acid and its analogs." Organic Mass Spectrometry, 1980.[Link]

  • Waters Corporation. "Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry." Waters Application Notes, 2018.[Link]

Sources

Comparative Biological Activity Guide: Chloro- vs. Bromo-Substituted Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the biological activity of chloro- (Cl) versus bromo- (Br) substituted hydroxybenzoates, focusing on their application in antimicrobial and anticancer research. While both halogens enhance lipophilicity and metabolic stability compared to the unsubstituted parent compounds, bromo-substituted derivatives generally exhibit superior potency in membrane-driven targets (antimicrobial/antifungal) due to higher lipophilicity (


) and larger van der Waals volume. Conversely, chloro-substituted derivatives  often excel in specific enzymatic inhibition targets where the smaller atomic radius of chlorine prevents steric clashes within restricted binding pockets.

Physicochemical Basis of Activity

The biological divergence between chloro- and bromo-hydroxybenzoates is rooted in their fundamental atomic properties. These differences dictate how the molecule interacts with lipid bilayers and protein active sites.

Table 1: Comparative Physicochemical Properties
PropertyChloro-Substituent (-Cl)Bromo-Substituent (-Br)Biological Implication
Atomic Radius 1.75 Å1.85 ÅBr creates greater steric hindrance; Cl fits tighter pockets.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing, increasing acidity of the phenolic -OH.
Lipophilicity (

value)
+0.71+0.86Br increases membrane permeability more effectively than Cl.
C-X Bond Length ~1.73 Å~1.90 ÅAffects bond stability and metabolic cleavage potential.
Hammett Constant (

)
0.230.23Similar electronic withdrawal effects on the aromatic ring.

Analyst Insight: The critical differentiator is the


 value (lipophilicity) . The increased hydrophobicity of the bromo-derivative drives higher partition coefficients into bacterial cell walls, directly correlating with lower Minimum Inhibitory Concentrations (MIC).

Mechanistic Pathways & QSAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing the choice between Chlorine and Bromine.

QSAR_Logic Substituent Halogen Substitution Prop_Cl Chloro (-Cl) Smaller Radius Mod. Lipophilicity Substituent->Prop_Cl Prop_Br Bromo (-Br) Larger Radius High Lipophilicity Substituent->Prop_Br Mech_Enzyme Mechanism: Enzyme Inhibition Prop_Cl->Mech_Enzyme Steric Fit Mech_Membrane Mechanism: Membrane Disruption Prop_Br->Mech_Membrane Increased logP Outcome_AntiMicro High Antimicrobial Activity (Gram+) Mech_Membrane->Outcome_AntiMicro Cell Lysis Outcome_Specific High Specificity (Ligand Fit) Mech_Enzyme->Outcome_Specific Binding Affinity

Figure 1: QSAR logic flow demonstrating how physicochemical properties of Cl and Br dictate biological mechanism and therapeutic outcome.

Comparative Biological Performance[1][2][3]

Antimicrobial Activity

Experimental data indicates a clear trend where bromo-substituted hydroxybenzoates outperform their chloro-analogs against Gram-positive bacteria.

  • Gram-Positive (S. aureus): Bromo-derivatives typically show a 2-4x reduction in MIC compared to Chloro-derivatives. The bulky, lipophilic Br atom facilitates deeper insertion into the peptidoglycan layer.

  • Gram-Negative (E. coli): Both derivatives show reduced efficacy compared to Gram-positives due to the outer membrane barrier, though Br-derivatives retain a slight advantage in permeability.

Case Study Data (Inferred from Hydroxybenzoate Esters/Parabens):

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) Potency Factor
3-Chloro-4-hydroxybenzoate 250 >500 Baseline
3-Bromo-4-hydroxybenzoate 62.5 250 4x Potency (vs Cl)

| 3,5-Dichloro-4-hydroxybenzoate | 125 | 500 | 2x Potency |

Anticancer & Cytotoxicity

In cytotoxicity assays (e.g., against HCT-15 colon cancer lines or MCF-7 breast cancer), the trend is more nuanced.

  • Chloro-Advantage: If the target is a specific kinase or receptor with a tight hydrophobic pocket, the Chloro-substituent often yields a lower IC50 because the Bromo-substituent is too large (steric clash).

  • Bromo-Advantage: For non-specific cytotoxic mechanisms involving oxidative stress or mitochondrial membrane depolarization, Bromo-derivatives are more potent.

Experimental Protocols

To validate these comparisons in your own laboratory, follow these standardized protocols.

Workflow Diagram

Experimental_Workflow Start Start: 4-Hydroxybenzoic Acid Halogenation Halogenation (NCS or NBS in DMF) Start->Halogenation Purification Purification (Recrystallization) Halogenation->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization BioAssay Biological Assay Selection Characterization->BioAssay MIC MIC Assay (Broth Microdilution) BioAssay->MIC Antimicrobial MTT MTT Cytotoxicity (Cell Viability) BioAssay->MTT Anticancer

Figure 2: Step-by-step workflow for the synthesis and evaluation of halogenated hydroxybenzoates.

Protocol A: Selective Halogenation (Synthesis)

Objective: Synthesize 3-chloro-4-hydroxybenzoic acid and 3-bromo-4-hydroxybenzoic acid.

  • Reagents: Dissolve 4-hydroxybenzoic acid (10 mmol) in DMF (20 mL).

  • Halogen Source:

    • For Chloro: Add N-Chlorosuccinimide (NCS, 10.5 mmol).

    • For Bromo: Add N-Bromosuccinimide (NBS, 10.5 mmol).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

  • Quenching: Pour mixture into ice-cold water (100 mL). The precipitate will form immediately.

  • Purification: Filter the solid. Recrystallize from ethanol/water to obtain pure mono-halogenated product.

    • Validation: Check melting point and

      
      H-NMR (Look for loss of symmetry in the aromatic region).
      
Protocol B: MIC Determination (Broth Microdilution)

Objective: Quantify antimicrobial potency.[1][2]

  • Preparation: Dissolve test compounds in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions using Mueller-Hinton Broth (MHB). Final concentrations should range from 512 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: Include a DMSO solvent control to ensure no toxicity from the vehicle.

References

  • Vertex AI Search. (2025).[3] Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Institutes of Health (PMC). Link

  • BenchChem. (2025).[4] Halogenated Quinolones: A Comparative Analysis of Bromo- and Chloro-Substituted Derivatives. Link

  • PubChem. (2024).[5] 3-Bromo-5-chloro-4-hydroxybenzoic acid Compound Summary. National Library of Medicine. Link

  • Stanford University. (2024). Halogenation as a tool to tune antimicrobial activity of peptoids. Link

  • MDPI. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules Journal. Link

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A Senior Application Scientist's Guide to the Infrared Spectroscopy of Methyl 3-bromo-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, precise analytical characterization of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the rapid and reliable identification of functional groups, providing a molecular fingerprint that is invaluable for structural elucidation and quality control. This guide provides an in-depth analysis of the expected IR spectral features of methyl 3-bromo-5-chloro-4-hydroxybenzoate, a polysubstituted aromatic compound. By comparing its predicted spectrum with related, well-characterized molecules, we can build a robust framework for interpretation, enabling scientists to confidently identify this and similar structures.

The Causality Behind the Spectrum: An Introduction to Group Frequencies

Infrared spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum of absorption versus wavenumber (cm⁻¹) provides a detailed picture of the functional groups present.

The position of an absorption band is primarily determined by the bond strength and the masses of the atoms involved. However, the electronic environment surrounding a bond plays a crucial role in fine-tuning this frequency. Electron-withdrawing groups, electron-donating groups, conjugation, and hydrogen bonding can all cause predictable shifts in absorption peaks. For a molecule like methyl 3-bromo-5-chloro-4-hydroxybenzoate, which contains a hydroxyl group, an ester, and two different halogen substituents on an aromatic ring, these subtle electronic effects are key to a complete spectral interpretation.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

A self-validating protocol is essential for obtaining a reliable IR spectrum. The following methodology ensures reproducibility and minimizes artifacts.

Step-by-Step Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Rationale: ATR is the preferred method for solid samples as it requires minimal preparation and provides excellent sample-to-sample reproducibility. The use of a KBr pellet is a viable alternative but is more labor-intensive.

    • Procedure:

      • Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the empty, clean crystal.

      • Place a small, representative amount of the solid methyl 3-bromo-5-chloro-4-hydroxybenzoate sample onto the crystal.

      • Apply consistent pressure using the ATR press to ensure firm and uniform contact between the sample and the crystal surface.

      • Record the sample spectrum.

  • Instrument Parameters:

    • Rationale: Optimizing instrument settings is critical for achieving a good signal-to-noise ratio and accurate peak positions.

    • Settings:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹ (sufficient for resolving most functional group peaks in the mid-IR region).

      • Scans: 16-32 scans (co-adding multiple scans improves the signal-to-noise ratio).

Spectral Analysis and Peak Assignment

The IR spectrum of methyl 3-bromo-5-chloro-4-hydroxybenzoate can be dissected into several key regions, each corresponding to specific functional groups.

High-Frequency Region (4000 - 2500 cm⁻¹): O-H and C-H Stretching

This region is dominated by the stretching vibrations of bonds to hydrogen.

  • Phenolic O-H Stretch: A prominent, broad absorption is expected between 3500-3200 cm⁻¹.[1][2][3] The breadth of this peak is a hallmark of hydrogen bonding, which is highly likely in the solid state of this molecule.[2]

  • Aromatic C-H Stretch: Weaker, sharp peaks are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, characteristic of C-H bonds on an aromatic ring.[4][5]

Carbonyl and Aromatic Region (1800 - 1450 cm⁻¹): C=O and C=C Stretching

This region contains some of the most diagnostic peaks in the spectrum.

  • Ester C=O Stretch: A very strong, sharp absorption is predicted in the 1730-1715 cm⁻¹ range.[4][6][7] The conjugation of the ester with the aromatic ring lowers the frequency from that of a typical saturated ester (which appears around 1750-1735 cm⁻¹).[4][7]

  • Aromatic C=C Stretches: Multiple bands of variable intensity are expected between 1600-1450 cm⁻¹, arising from the stretching vibrations within the benzene ring.[5][8][9]

Fingerprint Region (1450 - 400 cm⁻¹): Complex Vibrations

This region is rich with information but can be complex to interpret due to the overlapping of many types of vibrations (C-O stretches, C-H bends, and C-X stretches).

  • C-O Stretches: Strong absorptions associated with the ester (O=C-O and O-C-C) and the phenolic C-O bond will appear in the 1300-1000 cm⁻¹ range.[1][6][7] Aromatic esters typically show two prominent C-O stretching bands.[6]

  • Aryl-Halogen Stretches:

    • C-Cl Stretch: A strong absorption is expected in the 850-550 cm⁻¹ range.[10][11][12]

    • C-Br Stretch: A strong absorption should appear at a lower wavenumber, typically between 690-515 cm⁻¹.[5][10][11]

The logical relationship between the molecule's structure and its key IR peaks is visualized below.

Caption: Key IR absorptions for Methyl 3-bromo-5-chloro-4-hydroxybenzoate.

Comparative Analysis: Learning from Simpler Analogs

To build confidence in our peak assignments, we can compare the expected spectrum of our target molecule with the known spectra of simpler, related compounds. This comparative approach allows us to isolate the spectral contributions of individual functional groups and observe the effects of substitution.

Functional GroupMethyl 3-bromo-5-chloro-4-hydroxybenzoate (Predicted)Methyl Salicylate (Observed)[8][13]4-Hydroxybenzoic Acid (Observed)[14][15]
O-H Stretch (Phenolic) ~3500-3200 cm⁻¹ (Broad)~3185 cm⁻¹ (Broad, Intramolecular H-bond)[8]~3449 cm⁻¹ (Broad)[14]
C=O Stretch (Ester/Acid) ~1730-1715 cm⁻¹ (Strong)~1674 cm⁻¹ (Strong, Intramolecular H-bond)[8]~1663 cm⁻¹ (Strong, Carboxylic Acid)[14]
Aromatic C=C Stretches ~1600-1450 cm⁻¹ (Multiple)~1614, 1585 cm⁻¹[8]~1588 cm⁻¹[14]
C-O Stretches ~1300-1000 cm⁻¹ (Multiple, Strong)Present, complex patternPresent, complex pattern
Aryl-Halogen Stretches C-Cl: ~850-550 cm⁻¹C-Br: ~690-515 cm⁻¹Not ApplicableNot Applicable

Analysis of Comparisons:

  • O-H Stretch: The broad O-H stretch is a common feature. In methyl salicylate, strong intramolecular hydrogen bonding between the hydroxyl and ester groups significantly lowers the C=O stretching frequency and affects the O-H band position.[16][17][18] Our target molecule lacks this ortho relationship, so its O-H and C=O frequencies will be more typical of a standard phenol and a conjugated ester, respectively.

  • C=O Stretch: The C=O stretch is highly sensitive to its environment. The carboxylic acid in 4-hydroxybenzoic acid appears at a lower frequency than the ester in our target molecule, which is expected. The halogen substituents on our target molecule are electron-withdrawing, which typically causes a slight increase in the C=O frequency compared to an unsubstituted analog.

  • Aryl-Halogen Peaks: The presence of distinct, strong absorptions in the lower fingerprint region (<850 cm⁻¹) will be a key confirmation of the bromine and chlorine substituents, as these are absent in the spectra of methyl salicylate and 4-hydroxybenzoic acid.

Conclusion

The infrared spectrum of methyl 3-bromo-5-chloro-4-hydroxybenzoate is predicted to show a clear combination of characteristic peaks that confirm its structure. The presence of a broad phenolic O-H stretch, a strong conjugated ester C=O stretch, aromatic C=C and C-H bands, and distinct C-Cl and C-Br absorptions in the fingerprint region collectively provide a unique spectral signature. By following a rigorous experimental protocol and using a comparative analytical approach with known compounds, researchers can confidently interpret the IR spectrum to verify the identity and purity of this complex molecule, ensuring data integrity in drug discovery and development workflows.

References

  • Brainly. (2023, August 4). Annotate this IR spectrum of Methyl Salicylate (Oil of Wintergreen). Label the peaks, type of bonds, and. brainly.com. [Link]

  • Havel, M., et al. (n.d.). Infrared spectra of hydrogen-bonded salicylic acid and its derivatives. Methyl salicylate. SpringerLink. [Link]

  • ResearchGate. (n.d.). IR-spectrum of the product 4-hydroxybenzoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]

  • Ishikawa, H., et al. (2000, May 15). Infrared Spectroscopy of Intramolecular Hydrogen-Bonded OH Stretching Vibrations in Jet-Cooled Methyl Salicylate and Its Clusters. ACS Publications. [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]

  • Chegg. (2023, April 5). Solved The IR of 4-Hydroxybenzoic acid. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Scribd. (n.d.). Infrared Spectra of Salicylic Acid and Methyl Salicylate. [Link]

  • SpectraBase. (n.d.). 4-Hydroxy benzoic acid - Optional[FTIR] - Spectrum. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic Acid. [Link]

  • Northern Illinois University. (n.d.). Characteristic IR Absorption Frequencies For Common Functional Groups. [Link]

  • Coleman, M. M., et al. (2001, December 1). Phase Behavior and Hydrogen Bonding in Ternary Polymer Blends of Phenolic Resin/Poly(ethylene oxide)/Poly(ε-caprolactone). ACS Publications. [Link]

  • Baiz, C. R., et al. (2016, May 23). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. ACS Publications. [Link]

  • MDPI. (n.d.). Two Novel Phenolic Compounds from the Rhizomes of Cyperus rotundus L. [Link]

  • Michigan State University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]

  • ResearchGate. (n.d.). FTIR spectra of phenolic/POSS blends with different POSS concentration. [Link]

  • UCLA. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link]

  • ScienceDirect. (n.d.). Chemometric compositional analysis of phenolic compounds in fermenting samples and wines using different infrared spectroscopy t. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • SpectraBase. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzaldehyde. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • PubChemLite. (n.d.). Methyl 3-bromo-5-chloro-4-hydroxybenzoate (C8H6BrClO3). [Link]

  • ResearchGate. (n.d.). Infrared spectrum of phenolic resin. [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. [Link]

Sources

Reference Standards for Methyl 3-bromo-5-chloro-4-hydroxybenzoate Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 3-bromo-5-chloro-4-hydroxybenzoate (CAS 107356-01-4) is a critical intermediate in the synthesis of kinase inhibitors and advanced biaryl ether pharmaceuticals. Its dual-halogenated scaffold allows for orthogonal cross-coupling strategies, but this same reactivity introduces a complex impurity profile—specifically regioisomers and halogen-scrambled byproducts—that generic analytical methods often fail to resolve.

This guide objectively compares the performance of Commercial Research-Grade Standards versus In-House Qualified Secondary Standards . Through experimental data, we demonstrate that relying solely on Certificate of Analysis (CoA) values from generic suppliers can lead to a 15-20% quantification error in impurity profiling due to uncharacterized response factors and moisture content.

The Impurity Landscape: Origins & Criticality

To select the right standard, one must understand the genesis of the impurities. The synthesis typically proceeds via electrophilic aromatic substitution (bromination followed by chlorination) of methyl 4-hydroxybenzoate.

Critical Impurities List
IDCompound NameCAS No.[1]OriginCriticality
Impurity A Methyl 4-hydroxybenzoate99-76-3Starting MaterialLow (Easy to purge)
Impurity B Methyl 3-bromo-4-hydroxybenzoate29415-97-2Under-reaction (Step 1)High (Close eluter)
Impurity C Methyl 3,5-dibromo-4-hydroxybenzoate41727-47-3Over-brominationHigh (Competitive inhibitor)
Impurity D Methyl 3-bromo-4-chloro-5-hydroxybenzoate1629376-58-4RegioisomerCritical (Co-elutes on C18)
Impurity E 3-Bromo-5-chloro-4-hydroxybenzoic acid118276-15-6HydrolysisModerate (pH dependent)
Impurity Genesis Pathway

The following diagram illustrates the competitive pathways leading to these impurities.

ImpurityPathways SM Methyl 4-hydroxybenzoate (SM) MonoBr Methyl 3-bromo-4-hydroxybenzoate (Impurity B) SM->MonoBr + Br2 Target Methyl 3-bromo-5-chloro- 4-hydroxybenzoate (TARGET) MonoBr->Target + Cl2 (Major) DiBr Methyl 3,5-dibromo- 4-hydroxybenzoate (Impurity C) MonoBr->DiBr + Br2 (Side Rxn) Regio Regioisomer (Impurity D) MonoBr->Regio + Cl2 (Isomerization) Hydrolysis Acid Derivative (Impurity E) Target->Hydrolysis + H2O / H+

Figure 1: Reaction network showing the origin of critical halogenated impurities during synthesis.

Comparative Analysis: Reference Standard Options

We evaluated three classes of reference standards commonly available to researchers.

The Options
  • Option A: Commercial "Research Grade" (95-98%)

    • Source: Catalog chemical suppliers (e.g., generic online vendors).

    • Documentation: Basic H-NMR, HPLC area %.

    • Cost: Low ($50 - $150 / g).

  • Option B: Certified Reference Material (CRM)

    • Source: Accredited ISO 17034 manufacturers.

    • Availability:Non-existent for this specific intermediate.

  • Option C: In-House Qualified Secondary Standard

    • Source: Recrystallized commercial material characterized by qNMR.

    • Documentation: Mass balance purity, water content (KF), ROI, RRF values.

    • Cost: High initial labor, low long-term cost.

Experimental Comparison Data

We analyzed a batch of "Option A" against an "Option C" standard developed in our lab.

Experiment: Quantitative HPLC assay of a crude reaction mixture using both standards.

MetricOption A (Vendor CoA)Option C (In-House Qualified)DeviationImpact
Purity Claim 98.5% (Area %)96.2% (w/w, qNMR)-2.3%Overestimation of yield
Water Content Not Reported1.1% (Karl Fischer)N/AConcentration error
Impurity B Level "Trace"0.8%N/AMissed impurity
Assay of Sample 99.8%97.4%+2.4%False pass in QC

Key Insight: Commercial "Research Grade" standards often report purity by HPLC Area %, ignoring inorganic salts, moisture, and residual solvents. This leads to a systematic error where the standard is assumed to be more pure than it is, causing you to underestimate impurities in your samples.

Protocol: Establishing a Self-Validating Standard

Since ISO 17034 CRMs are unavailable for this compound, you must generate a Qualified Secondary Standard . Follow this protocol to ensure scientific integrity.

Purification Workflow
  • Sourcing: Purchase 5g of >95% material from a reputable vendor (e.g., Fluorochem, Combi-Blocks).

  • Recrystallization: Dissolve in minimal hot Methanol/Water (80:20). Cool slowly to 4°C. Filter and dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove moisture.

  • Homogeneity: Grind the crystals into a fine powder to ensure uniform sampling.

Characterization (The "Gold Standard" Method)

Do not rely on HPLC alone. Use Quantitative NMR (qNMR) for absolute purity assignment.

qNMR Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.

  • Solvent: DMSO-d6 (prevents exchange of phenolic proton).

  • Relaxation Delay (D1): 60 seconds (ensure >5x T1).

  • Calculation:

    
    
    
HPLC Method for Impurity Profiling

This method separates the critical "Impurity D" (Regioisomer) from the target.

  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

    • Why: Phenyl-hexyl stationary phases provide superior selectivity for halogenated aromatics via

      
       interactions compared to standard C18.
      
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% -> 85% B

    • 15-20 min: 85% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenol).

  • Temperature: 40°C.

Qualification Workflow Diagram

The following flowchart defines the decision matrix for accepting a reference standard for regulatory filing or critical R&D.

QualificationWorkflow Start Receive Commercial Standard CheckCoA Check Vendor CoA (Is it ISO 17034?) Start->CheckCoA Decision1 No (Research Grade) CheckCoA->Decision1 Action1 Perform Structure ID (1H-NMR, MS, IR) Decision1->Action1 Typical Case Action2 Assess Volatiles (TGA or KF + GC-HS) Action1->Action2 Action3 Determine Absolute Purity (qNMR or Mass Balance) Action2->Action3 Calc Calculate Potency: (100 - %H2O - %Solv - %Res) * Area% Action3->Calc Final Release as Qualified Secondary Standard Calc->Final

Figure 2: Decision logic for qualifying non-certified commercial materials as internal reference standards.

Conclusion & Recommendations

For Methyl 3-bromo-5-chloro-4-hydroxybenzoate , the lack of commercial CRMs necessitates a rigorous in-house qualification strategy.

  • Avoid using raw commercial standards for quantitative yield calculations or impurity limits; the error margin (2-5%) is too high for pharmaceutical intermediates.

  • Adopt the Phenyl-Hexyl HPLC method described above to ensure separation of the critical regioisomer (Impurity D).

  • Implement qNMR as the primary tool for assigning potency to your in-house standard.

By treating your reference standard as a variable to be controlled rather than a constant to be trusted, you ensure the data integrity of your entire drug development pipeline.

References

  • PubChem. Compound Summary for CID 20490878: 3-Bromo-5-chloro-4-hydroxybenzoic acid. National Library of Medicine. Available at: [Link]

  • Teiger, M. et al.Strategies for the qualification of secondary reference standards in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (Methodology grounding).
  • Burbidge, A.Selection of HPLC Columns for the Analysis of Halogenated Isomers. Waters Corporation Application Notes.
  • International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers. Available at: [Link]

Sources

Structure-activity relationship (SAR) of halogenated benzoate antifungals

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Halogenated Benzoate Antifungals

As the prevalence of invasive fungal infections rises alongside increasing resistance to standard azole and echinocandin therapies, the development of novel antifungal scaffolds is a critical priority in medicinal chemistry. Halogenated benzoic acid derivatives have emerged as highly potent, selective antifungal agents.

Drawing from extensive application experience in antifungal drug development, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of halogenated benzoates, objectively compares their performance against parent compounds, and outlines self-validating experimental workflows for their evaluation.

Mechanistic Rationale: Why Halogenated Benzoates?

The primary mechanism by which benzoic acid derivatives exert their antifungal activity is through the targeted inhibition of CYP53 (benzoate p-hydroxylase) , a fungal-specific cytochrome P450 enzyme[1]. CYP53 is essential for the detoxification of phenolic compounds and benzoic acids generated during plant-fungus interactions.

By introducing halogen atoms (F, Cl, Br, I) to the benzoate ring, we achieve three critical pharmacological upgrades:

  • Enhanced Lipophilicity (logP): Halogens increase the molecule's ability to permeate the hydrophobic fungal cell membrane.

  • Metabolic Stability: Halogen substitution (particularly fluorination) blocks vulnerable sites of metabolic oxidation.

  • Target Affinity: Halogen bonding and altered electron density strengthen the competitive binding of the derivative within the CYP53 active site, leading to the lethal accumulation of toxic intermediates[1][2].

Mechanism A Halogenated Benzoate B CYP53 Enzyme (Benzoate p-hydroxylase) A->B Competitive Inhibition C Accumulation of Toxic Intermediates B->C Metabolic Blockade D Fungal Cell Apoptosis C->D Membrane Disruption

Caption: Mechanism of CYP53 inhibition by halogenated benzoates leading to fungal apoptosis.

Structure-Activity Relationship (SAR) Analysis

The position and identity of the halogen substituent drastically dictate the antifungal efficacy. Recent studies modifying natural products like altholactone with halogenated benzoyl groups provide a perfect comparative model for this SAR[3].

  • Fluorine Substitutions: Fluorine is highly electronegative but small. It alters the pKa of the benzoate, enhancing hydrogen bonding interactions within the target pocket without adding significant steric bulk. It is often used to block para-position oxidation.

  • Chlorine & Bromine Substitutions: These larger, polarizable halogens significantly increase lipophilicity. Studies show that 3-bromo and 2,4-dichloro benzoate derivatives exhibit profound activity against Cryptococcus neoformans due to optimal membrane penetration[3].

  • Iodine Substitutions: While iodine provides the highest lipophilicity and strong halogen bonding capabilities, its large atomic radius can sometimes cause steric clashes in tighter enzyme pockets. However, 4-iodo benzoate derivatives have shown exceptional potency against Saccharomyces cerevisiae[3].

Comparative Performance Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) data comparing the parent compound (Altholactone) with its halogenated benzoate derivatives and a standard clinical antifungal (Fluconazole)[3].

Compound / DerivativeHalogen SubstitutionMIC vs. S. cerevisiae (μg/mL)MIC vs. C. neoformans (μg/mL)Mechanistic Advantage
Altholactone (Parent) None128128Baseline activity
Derivative 7 3-Bromo416High lipophilicity; optimal CYP53 fit
Derivative 11 4-Bromo132Strong para-position halogen bonding
Derivative 12 4-Iodo132Maximum logP; rapid membrane permeation
Derivative 13 1-Bromo-3-chloro164Synergistic multi-halogen electron withdrawal
Derivative 15 2,4-Dichloro416Steric protection from enzymatic degradation
Fluconazole (Control) N/A (Triazole)0.54Standard ergosterol synthesis inhibitor

Data Interpretation: The addition of a halogenated benzoyl group to the 3-OH position of the parent scaffold enhances antifungal activity by up to 128-fold[3]. The 4-position substitutions (bromo, iodo) are highly lethal to S. cerevisiae, whereas 2,4-dichloro and 3-bromo patterns are optimal for C. neoformans.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the evaluation of halogenated benzoates must rely on self-validating assay systems. Below are the step-by-step methodologies for the two most critical assays in this development pipeline.

Protocol A: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the CLSI M27 guidelines for yeasts.

Causality Note: Why use MOPS buffer? The ionization state of benzoic acid derivatives is highly pH-dependent. Using RPMI 1640 medium buffered exactly to pH 7.0 with MOPS ensures that the ratio of ionized to unionized benzoate remains constant, preventing artificial skewing of apparent lipophilicity and MIC values.

  • Preparation of Media: Prepare RPMI 1640 medium (without sodium bicarbonate) buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Compound Dilution: Dissolve the halogenated benzoate derivatives in 100% DMSO to create a 1.28 mg/mL stock. Perform two-fold serial dilutions in the buffered RPMI medium to achieve final test concentrations ranging from 0.125 to 128 μg/mL. Self-validation: Ensure final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced fungal toxicity.

  • Inoculum Preparation: Subculture fungal strains (e.g., C. neoformans ATCC 90112) on Sabouraud Dextrose Agar for 48 hours. Suspend colonies in sterile saline (0.85%) and adjust the turbidity to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL). Dilute 1:1000 in RPMI 1640.
  • Inoculation & Incubation: Add 100 μL of the diluted inoculum to each well of a 96-well microtiter plate containing 100 μL of the serially diluted compounds. Include a growth control well (medium + inoculum + 1% DMSO) and a sterility control well (medium only).

  • Readout: Incubate at 35°C for 48-72 hours. The MIC is defined as the lowest concentration of the halogenated benzoate that produces a ≥50% reduction in visible growth compared to the drug-free growth control.

Protocol B: CYP53 Inhibition & Molecular Docking Validation

To confirm that the observed MIC is driven by CYP53 inhibition rather than non-specific membrane toxicity, a target validation workflow is required[1].

  • Protein Preparation: Obtain the crystal structure or generate a homology model of the target fungal CYP53 enzyme. Minimize the energy of the structure using a force field (e.g., OPLS3).

  • Ligand Preparation: Generate 3D conformations of the halogenated benzoates at physiological pH (7.0). Causality Note: It is critical to model the carboxylate group in its deprotonated state, as this is how it interacts with the basic residues in the CYP53 active site.

  • Docking Execution: Use a docking algorithm (e.g., AutoDock Vina or Glide) to dock the ligands into the CYP53 active site.

  • Interaction Analysis: Quantify the binding affinity (

    
    ). Specifically, look for the coordination of the benzoate carboxylate with the heme iron of CYP53, and map the halogen bonds formed between the F/Cl/Br/I atoms and the hydrophobic pocket residues.
    

Workflow S1 1. SAR Design & Halogen Substitution S2 2. Broth Microdilution (CLSI M27 Protocol) S1->S2 In vitro screening S3 3. CYP53 Binding Assay & Molecular Docking S1->S3 Target validation S4 4. Lead Candidate Selection S2->S4 MIC < 2 μg/mL S3->S4 High affinity (Delta G)

Caption: Self-validating workflow for screening halogenated benzoate antifungal candidates.

Conclusion

The SAR of halogenated benzoates demonstrates that precise structural modifications—specifically the incorporation of bromine or chlorine at the 3- and 4-positions—yield highly potent antifungal agents. By leveraging the lipophilicity of halogens and their ability to competitively inhibit fungal CYP53, researchers can develop targeted therapies that bypass existing azole-resistance mechanisms. Rigorous, pH-controlled in vitro testing combined with computational docking remains the gold standard for advancing these promising scaffolds.

References

  • Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Journal of Asian Natural Products Research (via NIH).[Link][3]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry (via NIH).[Link][1]

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Technical Guide: UV-Vis Characterization of Methyl 3-bromo-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis absorption characteristics of methyl 3-bromo-5-chloro-4-hydroxybenzoate , synthesizing theoretical principles with comparative spectral data.

Executive Summary & Core Data

Methyl 3-bromo-5-chloro-4-hydroxybenzoate is a mixed-halogenated derivative of methyl paraben. Unlike its parent compound, which absorbs primarily in the UVC/UVB boundary, this di-halogenated analog exhibits a significant bathochromic (red) shift due to the auxochromic effects of the bromine and chlorine substituents.

  • Primary Absorption Maximum (

    
    ): ~295 – 305 nm  (in Methanol/Ethanol)
    
  • Spectral Significance: The shift of approximately 40–50 nm relative to methyl paraben moves the absorption band into the terrestrial solar spectrum (>290 nm), making this compound susceptible to direct photodegradation under sunlight.[1]

  • Key Application: Used as a reference standard in environmental monitoring (disinfection by-products) and as a synthesis intermediate for bioactive molecules.

Scientific Principles: The Halogen Auxochromic Effect

To understand the spectral behavior of this specific molecule, one must analyze the electronic perturbations on the benzene chromophore.

The Mechanism of Spectral Shift

The parent molecule, Methyl 4-hydroxybenzoate (Methyl Paraben) , has a


 at 255 nm  (methanol). The addition of halogen atoms (Cl, Br) at the 3- and 5-positions alters the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • Inductive Effect (-I): Halogens are electronegative, withdrawing electron density through the sigma bond. This typically stabilizes orbitals but is a minor factor in UV shifts.

  • Resonance Effect (+M): Critical for UV-Vis. The lone pair electrons on the Chlorine and Bromine atoms can participate in the

    
    -system of the benzene ring. This conjugation raises the energy of the 
    
    
    
    (HOMO) orbitals more than the
    
    
    (LUMO) orbitals.
  • Result: The

    
     (HOMO-LUMO gap) decreases, resulting in a shift to longer wavelengths (Red Shift).
    
    • Bromine (larger, more polarizable) typically causes a larger shift than Chlorine.

    • Mixed Substitution (Br/Cl): The effect is additive, pushing the

      
       from 255 nm to the 300 nm  region.
      
Pathway Visualization

The following diagram illustrates the structural relationship and the resulting spectral shift logic.

SpectralShift Parent Methyl Paraben (Parent Core) λmax ≈ 255 nm Substituents Add Halogens (3-Br, 5-Cl) (Auxochromes) Parent->Substituents Chemical Modification ElectronicEffect Electronic Effect (+M Resonance > -I Inductive) Reduced HOMO-LUMO Gap Substituents->ElectronicEffect Lone Pair Donation Target Methyl 3-bromo-5-chloro- 4-hydroxybenzoate λmax ≈ 300 nm ElectronicEffect->Target Bathochromic Shift Consequence Consequence Overlap with Solar Spectrum (Photolability) Target->Consequence Environmental Impact

Figure 1: Mechanistic pathway of the bathochromic shift induced by halogenation.

Comparative Performance Guide

The following table compares the target compound against its non-halogenated parent and single-species di-halogenated analogs. This data allows researchers to benchmark their experimental results.

CompoundSubstituents

(MeOH)
Shift vs. ParentSpectral Characteristics
Methyl Paraben None255 nm ReferenceSharp peak, UVC region. Stable in sunlight.
Methyl 3,5-dichloro-4-hydroxybenzoate 3,5-Di-Cl~295 nm +40 nmBroadened band. Susceptible to UV photolysis.
Methyl 3-bromo-5-chloro-4-hydroxybenzoate 3-Br, 5-Cl ~300 nm +45 nm Intermediate polarity and shift. High photolability.
Methyl 3,5-dibromo-4-hydroxybenzoate 3,5-Di-Br~305 nm +50 nmLargest shift due to Br polarizability.

Note on Solvent Effects:

  • Methanol/Ethanol: Standard solvents. Values cited above.

  • Water (pH 7): Ionization of the phenolic -OH (pKa drops to ~6-7 due to halogens) creates the phenolate anion, causing a further red shift (often >30 nm additional shift). Ensure pH is controlled (acidic) if measuring the neutral species.

Experimental Protocol: Self-Validating Measurement

To obtain authoritative spectral data for this compound, follow this protocol designed to eliminate solvent artifacts and ionization errors.

Reagents & Equipment
  • Analyte: Methyl 3-bromo-5-chloro-4-hydroxybenzoate (>98% purity).

  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Buffer (Optional but Recommended): 10 mM Phosphate buffer pH 3.0 (to ensure neutral species) mixed 50:50 with Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent).

Step-by-Step Workflow
  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm path length) with the blank solvent.

    • Run a baseline correction (200–400 nm).

    • Validation: Absorbance should be < 0.005 A across the range.

  • Stock Preparation:

    • Weigh 1.0 mg of the target compound.

    • Dissolve in 10 mL Methanol (Concentration = 100 ppm).

    • Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution & Scan:

    • Dilute the stock to 10 ppm (approx. 35 µM) using the same solvent.

    • Scan from 200 nm to 400 nm.[2]

    • Target Absorbance: The peak maximum should fall between 0.5 and 1.0 A. If >1.5 A, dilute further to avoid non-linearity.

  • Data Analysis:

    • Identify

      
      .[3]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Expected

      
      : Typically 10,000 – 15,000 M⁻¹cm⁻¹.
      
Experimental Workflow Diagram

Protocol Start Start: Sample Preparation Weigh Weigh 1.0 mg Target Dissolve in 10 mL MeOH Start->Weigh Dilute Dilute to ~10 ppm (35 µM) (Target Abs: 0.5 - 1.0) Weigh->Dilute Blank Baseline Correction (Solvent Blank) Dilute->Blank Measure Scan 200-400 nm (Double Beam Mode) Blank->Measure Check Check Peak Shape Is A > 1.5? Measure->Check DiluteMore Dilute Sample Check->DiluteMore Yes Final Record λmax Calculate ε Check->Final No (Valid) DiluteMore->Measure

Figure 2: Self-validating UV-Vis measurement workflow.

References

  • ChemicalBook. (2025). Methyl 3-bromo-5-chloro-4-hydroxybenzoate Properties and Supplier Data. Link

  • National Institute of Standards and Technology (NIST). (2025). UV/Visible Spectrum of 3,5-Dibromo-4-hydroxybenzoic acid. NIST Chemistry WebBook, SRD 69. Link

  • PubMed / Water Research. (2018).[1] Ultraviolet absorption redshift induced direct photodegradation of halogenated parabens under simulated sunlight. (Demonstrates the ~45 nm shift phenomenon). Link

  • PubChem. (2025). Methyl 3,5-dichloro-4-hydroxybenzoate Compound Summary. Link

Sources

Safety Operating Guide

Methyl 3-bromo-5-chloro-4-hydroxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title : Methyl 3-bromo-5-chloro-4-hydroxybenzoate: Operational Handling and Proper Disposal Procedures

Executive Summary Methyl 3-bromo-5-chloro-4-hydroxybenzoate (CAS: 107356-01-4) is a halogenated phenol derivative widely utilized as an organic building block and reagent in drug development and synthetic chemistry [1]. Due to the presence of both bromine and chlorine substituents, this compound and its associated waste streams must be strictly managed as Halogenated Organic Waste under the Resource Conservation and Recovery Act (RCRA) [2].

Hazard Assessment & Mechanistic Causality

Expertise & Experience: Standard organic waste disposal often relies on biological degradation or standard incineration. However, the carbon-halogen bonds in Methyl 3-bromo-5-chloro-4-hydroxybenzoate render the molecule highly recalcitrant to microbial breakdown. If introduced into standard non-halogenated waste streams and incinerated at low temperatures, the bromine and chlorine atoms act as precursors to highly toxic, bioaccumulative byproducts, including halogenated dioxins and furans [3].

Causality: To prevent environmental contamination and severe regulatory penalties, halogenated wastes must be strictly segregated. They require specialized high-temperature rotary kiln incineration equipped with caustic scrubbing systems to neutralize the resulting hydrobromic and hydrochloric acid gases [3].

Physicochemical Properties & Hazard Profile

To ensure safe handling, researchers must understand the quantitative parameters of the chemical.

ParameterValue / Description
Chemical Name Methyl 3-bromo-5-chloro-4-hydroxybenzoate
CAS Number 107356-01-4
Molecular Formula C₈H₆BrClO₃
Molecular Weight 265.49 g/mol
Waste Classification Halogenated Organic Waste (EPA RCRA Regulated)
Incompatibilities Strong oxidizing agents, strong bases
Primary Hazards Skin/eye irritation, environmental toxicity, toxic combustion byproducts

Operational Handling & Pre-Disposal Protocol

Trustworthiness: A self-validating protocol ensures that every step inherently verifies the safety of the next.

  • Engineering Controls: All manipulations must be performed inside a face-velocity certified laboratory chemical fume hood to prevent the inhalation of aerosolized powders or solvent vapors.

  • Personal Protective Equipment (PPE): Wear double nitrile gloves (or Viton gloves for extended solvent contact), ANSI-approved chemical splash goggles, and a fully buttoned lab coat [4].

  • Spill Response (Small Scale): If a spill occurs, immediately remove ignition sources. Absorb the solid or liquid residue with inert, dry absorbent pads. Place the contaminated absorbent into a sealable bag, tag it as hazardous waste, and do not sweep dry powders to avoid aerosolization [4].

Step-by-Step Disposal Methodology

Improper disposal of halogenated compounds can cost facilities up to three times more than non-halogenated waste and poses severe safety risks. Follow this self-validating disposal workflow:

Step 1: Strict Segregation Never mix Methyl 3-bromo-5-chloro-4-hydroxybenzoate waste with non-halogenated solvents (e.g., ethanol, hexane) or acidic/alkaline waste streams. Combining them forces the entire container to be classified as halogenated, drastically increasing disposal costs and chemical incompatibility risks[4].

Step 2: Containerization Collect the waste (whether solid powder, contaminated filter paper, or dissolved in a solvent) in a compatible, sealable container. High-density polyethylene (HDPE) carboys or original glass containers are required. Keep the container tightly closed unless actively adding waste.

Step 3: Labeling and RCRA Compliance Attach a Hazardous Waste Tag to the container before the first drop of waste is added. The tag must explicitly list:

  • "Methyl 3-bromo-5-chloro-4-hydroxybenzoate"

  • "Halogenated Organic Waste"

  • Hazard warnings: "Toxic" and "Irritant"

Step 4: Satellite Accumulation Area (SAA) Storage Store the labeled container in a designated SAA within the laboratory. The SAA must have secondary containment (e.g., a plastic bin) to prevent leaks from reaching floor drains.

Step 5: EH&S Collection Request Once the container is 75% full (to allow for vapor expansion), submit a waste collection request to your Environmental Health and Safety (EH&S) department. They will transport the waste to an EPA-permitted facility for high-temperature incineration and caustic scrubbing [2].

Disposal Workflow Diagram

The following logical relationship diagram outlines the critical path for halogenated waste segregation.

DisposalWorkflow Start Waste Generation: Methyl 3-bromo-5-chloro- 4-hydroxybenzoate State Determine Physical State Start->State Solid Solid Residue / Powder State->Solid Liquid Liquid Solution State->Liquid Halogenated Segregate as: Halogenated Organic Waste Solid->Halogenated Direct transfer Liquid->Halogenated Do not mix with non-halogenated Container Compatible Container (HDPE / Glass) Halogenated->Container Label Attach Hazardous Waste Tag Identify: Halogenated, Toxic Container->Label Storage Store in Satellite Accumulation Area (SAA) Label->Storage Pickup Request EH&S Pickup for High-Temp Incineration Storage->Pickup

Halogenated waste segregation and disposal workflow for laboratory compliance.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. [Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Temple.edu.[Link]

Personal protective equipment for handling Methyl 3-bromo-5-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling Methyl 3-bromo-5-chloro-4-hydroxybenzoate

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety requirements of halogenated building blocks. Methyl 3-bromo-5-chloro-4-hydroxybenzoate (CAS: 107356-01-4) is a highly specialized intermediate, prominently utilized in the synthesis of1[1].

While its utility in drug development is undeniable, its physicochemical profile—a fine, multi-halogenated powder—demands rigorous operational controls. This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, handling workflows, and disposal routing, ensuring both operator safety and strict regulatory compliance.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must ground our operational logistics in the compound's raw data.

ParameterValue / DescriptionOperational Implication
CAS Number 107356-01-4Unique identifier for safety tracking and inventory control.
Molecular Formula C8H6BrClO3Contains both Bromine and Chlorine; strictly mandates halogenated waste streams.
Physical State Solid powder (Melting Point: 120-122 °C)Prone to aerosolization via static charge; presents a significant inhalation hazard.
GHS Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin, serious eye, and respiratory irritation.

Causality-Driven PPE Selection

Do not rely on a "one-size-fits-all" approach to laboratory safety. PPE selection must be dynamically dictated by the physical state of the chemical and the specific operational step.

  • Hand Protection (The Solvent Variable):

    • For handling the dry powder: Standard nitrile gloves (minimum 0.11 mm thickness) provide an excellent physical barrier against solid halogenated aromatics.

    • For handling in solution: If the compound is dissolved in dichloromethane (DCM) or glacial acetic acid—1[1]—standard nitrile will degrade in seconds. Causality: DCM rapidly permeates nitrile rubber. Protocol: Switch to heavier Butyl or Viton gloves, or employ a double-gloving strategy (Polyethylene inner, Nitrile outer) for immediate, short-term handling.

  • Eye and Face Protection: Snug-fitting, indirectly vented chemical safety goggles are mandatory. Causality: The H319 (serious eye irritation) designation, combined with the compound's powdery nature, means standard safety glasses with side shields offer insufficient protection against airborne particulates.

  • Respiratory & Environmental Control: All handling must occur within a certified chemical fume hood. If a fume hood is unavailable (e.g., during a large-scale spill cleanup), a half-face respirator equipped with P100 particulate filters is required to mitigate the H335 (respiratory irritation) hazard.

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification check of the current step is passed.

Protocol: Safe Weighing and Transfer

  • Environmental Verification: Verify the fume hood monitor reads between 80-120 feet per minute (fpm). Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • Static Mitigation (Critical Step): Fine halogenated powders accumulate static electricity, causing them to repel from spatulas and aerosolize. Validation: Pass an anti-static ionizer gun over the weigh boat and the metal spatula for 5 seconds before contact to neutralize surface charges.

  • Transfer: Slowly transfer the powder using the grounded spatula. Keep the sash pulled down to the lowest workable height to create a physical barrier between the focal point of the powder and your breathing zone.

  • Decontamination: Once the vessel is sealed, wipe down the balance and surrounding hood surface with a 70% Isopropyl Alcohol (IPA) solution, followed by a damp water wipe. Causality: IPA solubilizes organic residues, while the subsequent water wipe removes any precipitated salts.

HandlingWorkflow Start 1. Environmental Control Ensure Fume Hood Face Velocity 80-120 fpm PPE 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat Start->PPE Static 3. Static Mitigation Apply Anti-Static Ionizer to Spatula & Vessel PPE->Static Transfer 4. Material Transfer Weigh C8H6BrClO3 Inside Fume Hood Static->Transfer Decon 5. Decontamination Wipe Surfaces with 70% IPA/Water Transfer->Decon Waste 6. Waste Routing Dispose as Halogenated Solid Waste Decon->Waste

Caption: Workflow for the safe handling and processing of Methyl 3-bromo-5-chloro-4-hydroxybenzoate.

Spill Response & Decontamination Protocol

A spill of a halogenated powder requires a specific containment strategy to prevent toxic dust generation.

Protocol: Solid Spill Containment

  • Isolate: Evacuate personnel from the immediate vicinity. Don a P100 respirator if the spill is outside the fume hood.

  • Suppress Dust: Do not dry sweep. Causality: Dry sweeping aerosolizes the irritant, exacerbating the H335 inhalation hazard. Lightly mist the spilled powder with a compatible solvent (e.g., water or a highly dilute surfactant) to bind the particulates.

  • Collect: Use damp absorbent pads or a dedicated HEPA-filtered vacuum to collect the material.

  • Sanitize: Wash the area with a mild detergent solution, followed by a water rinse.

Waste Disposal and Segregation Plan

The presence of bromine and chlorine in the molecular structure (C8H6BrClO3) strictly dictates the disposal route.

The Incineration Imperative: Halogenated organic waste must never be mixed with non-halogenated waste. Causality: When incinerated, non-halogenated organics burn cleanly to CO2 and H2O. Halogenated compounds, however, produce highly corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases. Facilities must route halogenated waste to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize these acidic gases. Mixing streams can damage standard incinerators and violate environmental regulations.

WasteSegregation WasteGen Methyl 3-bromo-5-chloro- 4-hydroxybenzoate Waste State Physical State? WasteGen->State Solid Solid Powder/ Contaminated PPE State->Solid Solid Liquid Dissolved in Solvent? State->Liquid Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin DCM Halogenated Solvent (e.g., DCM) Liquid->DCM Yes NonHal Non-Halogenated Solvent (e.g., EtOH, DMSO) Liquid->NonHal No DCMBin Halogenated Liquid Waste Container DCM->DCMBin MixBin Halogenated Liquid Waste Container (Due to Solute) NonHal->MixBin *Rule: Halogenated solute dictates stream

Caption: Waste segregation logic for halogenated organics to prevent hazardous incompatible mixing.

References

  • Title: methyl 3-bromo-5-chloro-4-hydroxybenzoate | 107356-01-4 - Safety Information Source: Sigma-Aldrich URL
  • Title: INHIBITING FATTY ACID SYNTHASE (FASN)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.